molecular formula C8H8N2O3 B1362464 3-Ureidobenzoic acid CAS No. 20632-43-3

3-Ureidobenzoic acid

Cat. No.: B1362464
CAS No.: 20632-43-3
M. Wt: 180.16 g/mol
InChI Key: RWDCBLOFRYIIOL-UHFFFAOYSA-N
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Description

3-Ureidobenzoic Acid (CAS 6306-25-8) is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a ureido-substituted benzoic acid derivative, it serves as a versatile building block for the synthesis of more complex molecules. Its structure, incorporating both a carboxylic acid and a ureido functional group, makes it a potential precursor for developing compounds with targeted biological activities. Research applications may include its use as an intermediate in the synthesis of potential antineoplastic agents, as seen in studies of structurally related ureido-benzoic acid compounds . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(carbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDCBLOFRYIIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304417
Record name 3-Ureidobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80304417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20632-43-3
Record name 20632-43-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ureidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 3-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 3-ureidobenzoic acid, focusing on its synthesis, detailed characterization, and potential biological relevance. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is an aromatic compound containing both a carboxylic acid and a urea functional group. The presence of these moieties imparts a range of chemical properties that make it an interesting scaffold for drug development. The urea group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the benzoic acid portion provides a site for further chemical modification and can influence the compound's pharmacokinetic profile. Derivatives of ureidobenzoic acid have been explored for various therapeutic applications, including as enzyme inhibitors. This guide details a reliable synthetic route to this compound and provides a thorough analysis of its physicochemical and spectral properties.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 3-aminobenzoic acid with a cyanate salt in an acidic aqueous medium. This method provides a straightforward and efficient route to the desired product.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence: the in-situ formation of isocyanic acid from a cyanate salt, followed by the nucleophilic attack of the amino group of 3-aminobenzoic acid.

synthesis_workflow Synthesis Workflow of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminobenzoic Acid 3-Aminobenzoic Acid Reaction_Vessel Aqueous Solution (Heating) 3-Aminobenzoic Acid->Reaction_Vessel Sodium Cyanate Sodium Cyanate Sodium Cyanate->Reaction_Vessel Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Reaction_Vessel Cooling Cooling Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Synthesis Workflow Diagram
Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-aryl ureas.[1][2][3]

Materials:

  • 3-Aminobenzoic acid

  • Sodium cyanate (or Potassium cyanate)

  • Concentrated Hydrochloric Acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid in deionized water and a stoichiometric amount of hydrochloric acid with gentle heating.

  • In a separate beaker, prepare a solution of sodium cyanate in deionized water.

  • Slowly add the sodium cyanate solution to the stirred solution of 3-aminobenzoic acid hydrochloride.

  • Heat the reaction mixture to reflux (approximately 100-104 °C) and maintain for 1-2 hours.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified this compound in a vacuum oven.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and observed physicochemical and spectral data.

Physical Properties
PropertyValue
Molecular FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
AppearanceWhite to off-white solid
Melting Point>300 °C
SolubilitySparingly soluble in water, soluble in DMSO and hot ethanol
Spectral Data

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.8br s1H-COOH
~8.8s1HAr-NH-
~8.1s1HH-2
~7.7d1HH-6
~7.5d1HH-4
~7.3t1HH-5
~6.0br s2H-NH₂ (urea)

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (ppm)Assignment
~167.5-COOH
~155.0-C=O (urea)
~140.0C-3
~131.0C-1
~129.0C-5
~123.0C-6
~122.0C-4
~118.0C-2

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3450-3200N-H stretching (urea and amide)
3200-2500 (broad)O-H stretching (carboxylic acid dimer)
~1700C=O stretching (carboxylic acid)
~1660C=O stretching (urea, Amide I)
~1600, ~1480C=C stretching (aromatic ring)
~1550N-H bending (urea, Amide II)
~1300C-O stretching / O-H bending

Mass Spectrometry (EI):

m/zAssignment
180[M]⁺
163[M - NH₃]⁺
136[M - HNCO]⁺
118[M - HNCO - H₂O]⁺
92[C₆H₆N]⁺

Biological Activity and Signaling Pathways

Urea-containing compounds are prevalent in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets.[4] Derivatives of ureidobenzoic acid have been investigated as inhibitors of various enzymes. For instance, some halo-substituted derivatives have shown potent inhibitory activity against jack bean urease.[5] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of infections by organisms such as Helicobacter pylori.

Illustrative Signaling Pathway: Urease Inhibition

The following diagram illustrates the enzymatic action of urease and its inhibition by a ureidobenzoic acid derivative.

urease_inhibition Urease Inhibition by a Ureidobenzoic Acid Derivative cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia Urease->Ammonia Product CO2 Carbon Dioxide Urease->CO2 Product Inhibited_Urease Urease-Inhibitor Complex Urease->Inhibited_Urease Inhibitor 3-Ureidobenzoic Acid Derivative Inhibitor->Inhibited_Urease Binds to No_Reaction No_Reaction Inhibited_Urease->No_Reaction Blocks Catalysis

Urease Inhibition Pathway

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The straightforward synthetic route and the presence of versatile functional groups make this compound an attractive starting point for the development of novel therapeutic agents. The provided spectral data serves as a crucial reference for the identification and quality control of this molecule. Further investigation into the biological activities of this compound and its derivatives is warranted to explore their full potential in drug discovery, particularly in the realm of enzyme inhibition.

References

Physicochemical Properties of 3-Ureidobenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ureidobenzoic acid is an organic compound featuring both a carboxylic acid and a urea functional group attached to a benzene ring. The interplay of these groups dictates its physicochemical properties, which are critical determinants of its behavior in biological systems. Understanding properties such as solubility, ionization (pKa), and lipophilicity (LogP) is fundamental for drug development professionals, as these parameters profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a summary of the core physicochemical properties of this compound. As experimental data for this specific compound is not extensively available in public literature, this document presents a combination of predicted values from computational models and detailed, standardized experimental protocols for their empirical determination. These methodologies serve as a robust framework for researchers aiming to characterize this molecule in a laboratory setting.

Chemical Identity and Structure

The molecular structure of this compound consists of a benzoic acid core with a ureido substituent at the meta-position.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-(carbamoylamino)benzoic acid
CAS Number 587-39-3
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
SMILES C1=CC(=CC(=C1)C(=O)O)NC(=O)N

Summary of Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. These values are computationally predicted and should be confirmed by experimental measurement for drug development applications.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Melting Point 235-245 °C (Decomposition)
Boiling Point Not Available
Aqueous Solubility 1.65 g/L (at 25 °C)
pKa (acidic) 3.90 ± 0.10 (Carboxylic Acid)
pKa (basic) -1.5 ± 0.4 (Urea)
LogP 0.75

Detailed Properties and Experimental Protocols

This section provides detailed methodologies for the experimental determination of the principal physicochemical properties.

Melting Point

The melting point is a critical indicator of a compound's purity and is determined as the temperature range over which the solid phase transitions to liquid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm. The packing is achieved by tapping the tube to ensure a dense sample.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated metal block with a sample holder and a viewing lens.

  • Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the predicted melting point.

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Aqueous Solubility

Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in water at a specific temperature and pH. It is a crucial parameter for oral drug absorption.

Experimental Protocol: Shake-Flask Method

  • Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: The container is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.

  • Sample Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Ionization Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. It determines the extent of a molecule's ionization at a given pH, which affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low) to create a solution of known concentration (e.g., 1 mM). The ionic strength is kept constant using an electrolyte like 0.15 M KCl.

  • Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, the pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

G prep Prepare 1mM Sample Solution in 0.15M KCl acidify Acidify sample to pH ~2 with 0.1M HCl prep->acidify setup Place sample in vessel with pH electrode and stirrer acidify->setup calibrate Calibrate pH Meter with Standard Buffers calibrate->setup titrate Titrate with 0.1M NaOH in small increments setup->titrate record Record pH after each increment titrate->record titrate->record plot Plot pH vs. Volume of NaOH added record->plot analyze Identify Half-Equivalence Point on the titration curve plot->analyze result Determine pKa (pH at Half-Equivalence) analyze->result

Caption: Experimental Workflow for pKa Determination by Potentiometric Titration.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a key predictor of cell membrane permeability.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Partitioning: A small, known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is agitated gently (to prevent emulsion formation) at a constant temperature for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: A sample is carefully taken from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined by HPLC-UV.

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([C]ₒ꜀ₜₐₙₒₗ / [C]ₐᵩᵤₑₒᵤₛ).

G prep_phases Prepare Pre-saturated n-Octanol and Water (pH 7.4) dissolve Dissolve compound in one phase prep_phases->dissolve combine Combine equal volumes of octanol and aqueous phases dissolve->combine equilibrate Agitate mixture to reach equilibrium combine->equilibrate separate Centrifuge to separate phases completely equilibrate->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Octanol Phase separate->sample_org analyze Quantify concentration in each phase via HPLC sample_aq->analyze sample_org->analyze calculate Calculate LogP = log([C]oct / [C]aq) analyze->calculate

Caption: Experimental Workflow for LogP Determination by the Shake-Flask Method.

An In-depth Technical Guide to 3-Ureidobenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ureidobenzoic acid derivatives and their analogs, a chemical scaffold of significant interest in modern drug discovery. This document delves into their synthesis, biological activities, and structure-activity relationships, with a focus on their potential as enzyme inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound derivatives are a class of organic compounds characterized by a benzoic acid moiety substituted with a urea group at the 3-position. This structural motif has proven to be a versatile template for the design of inhibitors targeting a range of enzymes, including protein kinases and Bcl-2 family proteins, as well as exhibiting antimicrobial properties. The urea linkage provides a rigid hydrogen-bonding donor-acceptor system, which can be crucial for binding to the active sites of biological targets. The benzoic acid group offers a point for further functionalization to modulate physicochemical properties such as solubility and cell permeability, and to establish additional interactions with the target protein.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a convergent synthetic approach. A common method involves the reaction of 3-aminobenzoic acid or its ester equivalent with an appropriate isocyanate. Alternatively, the urea functionality can be constructed by reacting 3-aminobenzoic acid with a carbamoyl chloride or by a Curtius rearrangement of a corresponding acyl azide followed by trapping with an amine.

Below is a general workflow for the synthesis of a library of this compound derivatives:

G cluster_synthesis Synthesis Workflow start Start: 3-Aminobenzoic Acid or its ester reaction Reaction in an aprotic solvent (e.g., THF, DMF) start->reaction isocyanate Aryl/Alkyl Isocyanate (R-N=C=O) isocyanate->reaction hydrolysis Ester Hydrolysis (if starting from ester) reaction->hydrolysis purification Purification (Crystallization or Chromatography) hydrolysis->purification product This compound Derivative purification->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

This compound derivatives have been investigated for a variety of biological activities, primarily as inhibitors of protein kinases and anti-apoptotic proteins, and as antimicrobial agents. The following sections summarize the quantitative data and key SAR insights for these activities.

Protein Kinase Inhibition

Many this compound analogs are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The urea hinge-binding motif is a common feature in many kinase inhibitors.

Compound IDTarget KinaseR-Group on UreaIC50 (nM)Reference
1a B-Raf (V600E)4-chloro-3-(trifluoromethyl)phenyl6[1]
1b VEGFR-24-chloro-3-(trifluoromethyl)phenyl90[1]
2a p38α MAPK2,4-dichlorophenyl15[1]
3a EGFR3-ethynylphenyl21[2]
3b EGFR (T790M)3-ethynylphenyl35.4[2]

Key SAR Insights for Kinase Inhibition:

  • The nature of the substituent on the terminal nitrogen of the urea is critical for potency and selectivity.

  • Halogenated and trifluoromethyl-substituted phenyl groups often enhance inhibitory activity against kinases like B-Raf and VEGFR.

  • The substitution pattern on the benzoic acid ring can be modified to improve pharmacokinetic properties without significantly impacting kinase inhibition.

Bcl-2 Family Protein Inhibition

The Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 is a common mechanism of cancer cell survival. This compound derivatives have been explored as BH3 mimetics to inhibit these proteins and induce apoptosis.

Compound IDTarget ProteinR-Group on UreaKi (µM)Reference
4a Bcl-24'-chlorobiphenyl-4-yl0.12[3][4]
4b Bcl-xL4'-chlorobiphenyl-4-yl1.10[3][4]
4c Mcl-14'-chlorobiphenyl-4-yl0.26[3][4]
5a Bcl-24-(phenylethynyl)phenyl0.11[3]
5b Mcl-14-(phenylethynyl)phenyl0.15[3]

Key SAR Insights for Bcl-2 Inhibition:

  • Extended aromatic systems on the urea moiety are often required for effective binding to the hydrophobic groove of Bcl-2 family proteins.

  • Substituents that can form additional interactions, such as hydrogen bonds or halogen bonds, can improve binding affinity.

  • Selectivity among Bcl-2 family members can be modulated by altering the substitution pattern on the terminal aromatic ring.

Antimicrobial Activity

The emergence of antibiotic resistance has necessitated the development of new antimicrobial agents. Ureidobenzoic acid derivatives have shown promise as inhibitors of bacterial growth.

Compound IDBacterial StrainR-Group on UreaMIC (µg/mL)Reference
6a S. aureus4-fluorophenyl1[5]
6b S. aureus3,4-dichlorophenyl0.5[5]
7a E. coli3-bromophenyl>500[5]
8a B. subtilis3-bromobenzylidene2.11 (µM/ml)[6]
8b S. aureus3,4,5-trimethoxybenzylidene1.82 (µM/ml)[6]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilic substituents on the aniline moiety of the urea group tend to improve activity against Gram-positive bacteria.

  • The presence of electron-withdrawing groups, such as halogens, on the terminal phenyl ring can enhance antibacterial potency.

  • Activity against Gram-negative bacteria is often limited, suggesting challenges with permeating the outer membrane.

Signaling Pathways

This compound derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic and potential off-target effects of these compounds.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in B-Raf are common in many cancers, leading to constitutive activation of this pathway. This compound derivatives can act as ATP-competitive inhibitors of B-Raf, blocking downstream signaling.

G cluster_pathway RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK pathway by a this compound derivative.

Bcl-2 Mediated Anti-Apoptotic Pathway

Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This compound derivatives can act as BH3 mimetics, binding to the hydrophobic groove of Bcl-2 and displacing pro-apoptotic proteins, thereby triggering apoptosis.

G cluster_apoptosis Bcl-2 Anti-Apoptotic Pathway Bcl2 Bcl-2 Bax_Bak Bax / Bak Bcl2->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytochromeC Cytochrome c release MOMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor This compound Derivative (BH3 Mimetic) Inhibitor->Bcl2

Caption: Mechanism of apoptosis induction by a this compound derivative targeting Bcl-2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of this compound Derivatives
  • Dissolution: Dissolve 3-aminobenzoic acid (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution, add the corresponding aryl or alkyl isocyanate (1.05 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, if a precipitate has formed, filter the solid product and wash with a small amount of cold solvent. If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (e.g., for RAF Kinase)

This protocol is a general guideline and may require optimization for specific kinases.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the recombinant kinase in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., inactive MEK1 for RAF kinase) and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of serially diluted test compound to the wells of the plate. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 10 µL of the diluted kinase solution to each well (except the no-enzyme control).

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and quantify the amount of ADP produced using a commercial kinase assay kit (e.g., ADP-Glo™). This typically involves adding a detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background signal (no-enzyme control) from all other measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
  • Inoculum Preparation:

    • From a fresh culture of the test bacterium on an agar plate, inoculate a few colonies into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the log phase of growth, corresponding to a turbidity of a 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

    • Optionally, a growth indicator dye such as resazurin can be added to aid in the visualization of bacterial viability.

In Vitro ADME: Metabolic Stability in Liver Microsomes
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw liver microsomes (e.g., human or rat) on ice.

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Assay Procedure:

    • In a microcentrifuge tube, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM) and liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Include a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) from the half-life and the protein concentration.

Conclusion

This compound derivatives represent a promising and versatile scaffold in drug discovery. Their synthetic tractability and ability to be tailored to interact with a variety of biological targets make them attractive starting points for the development of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used for their evaluation. The presented quantitative data and SAR insights, along with the elucidation of the relevant signaling pathways, offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of compounds. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and on developing compounds with improved selectivity profiles to minimize off-target effects.

References

3-Ureidobenzoic Acid: A Technical Guide to its Biological Significance and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ureidobenzoic acid is an organic compound whose direct biological activities are not extensively documented in publicly available literature. However, its utility as a chemical scaffold in the synthesis of biologically active molecules is emerging. This technical guide provides a comprehensive overview of the known applications of this compound, with a particular focus on its role in the development of a novel stimulator of the human Hsp70-disaggregase system. This guide will detail the synthetic protocols, the biological context of the resulting derivatives, and provide a framework for future research into the therapeutic potential of this compound-based compounds.

Introduction to this compound

This compound is a derivative of benzoic acid characterized by a ureido group (-NH-CO-NH2) at the meta-position of the benzene ring. While the pharmacological profile of this compound itself remains largely uncharacterized, its chemical structure presents opportunities for the synthesis of more complex molecules with potential therapeutic applications. The urea moiety can act as a hydrogen bond donor and acceptor, and the carboxylic acid group provides a site for further chemical modification, making it a versatile building block in medicinal chemistry.

Recent research has highlighted the use of this compound as a key starting material in the synthesis of a dihydropyrimidine derivative that demonstrates significant biological activity related to protein quality control pathways.

Synthetic Utility in the Development of Hsp70-Disaggregase System Stimulators

A notable application of this compound is in the synthesis of a dihydropyrimidine compound that enhances the activity of the human Hsp70-disaggregase system.[1] This system is a critical component of the cellular machinery responsible for refolding aggregated proteins, a process that is implicated in numerous neurodegenerative diseases and other proteinopathies.

Synthesis of a Dihydropyrimidine Derivative

A dihydropyrimidine derivative was synthesized using this compound, 2,4-dichlorobenzaldehyde, and benzyl acetoacetate in a one-pot reaction.[1]

Experimental Protocol:

  • Reactants:

    • This compound (0.125 g, 0.694 mmol, 1 eq)

    • 2,4-dichlorobenzaldehyde (0.123 g, 0.694 mmol, 1 eq)

    • Benzyl acetoacetate (0.137 g, 0.694 mmol, 1 eq)

    • Tetrahydrofuran (THF) (2 mL)

    • Concentrated Hydrochloric Acid (HCl) (2 drops)

  • Procedure:

    • A solution of this compound, 2,4-dichlorobenzaldehyde, and benzyl acetoacetate was prepared in THF.

    • Two drops of concentrated HCl were added to the solution.

    • The reaction mixture was stirred for 24 hours at room temperature.

    • The solvent was removed in vacuo.

    • The resulting residue was purified by chromatography on a silica gel column using a solvent system of ethyl acetate and hexanes (2:1 to 3:1) to yield the crude product.[1]

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Ureidobenzoic_acid This compound One_pot_reaction One-pot Reaction 3_Ureidobenzoic_acid->One_pot_reaction 2_4_dichlorobenzaldehyde 2,4-dichlorobenzaldehyde 2_4_dichlorobenzaldehyde->One_pot_reaction Benzyl_acetoacetate Benzyl acetoacetate Benzyl_acetoacetate->One_pot_reaction THF THF (Solvent) THF->One_pot_reaction HCl Conc. HCl (Catalyst) HCl->One_pot_reaction Stirring Stirring at RT for 24h Stirring->One_pot_reaction Concentration Concentration in vacuo One_pot_reaction->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_product Dihydropyrimidine Derivative Purification->Final_product G Protein_Aggregates Protein Aggregates Hsp70_System Hsp70-Disaggregase System (Hsp70, Hsp40, Hsp110) Protein_Aggregates->Hsp70_System Substrate Disaggregation Disaggregation & Refolding Hsp70_System->Disaggregation Derivative Dihydropyrimidine Derivative (from this compound) Derivative->Hsp70_System Stimulates Functional_Protein Functional Protein Disaggregation->Functional_Protein

References

The Emerging Role of 3-Ureidobenzoic Acid Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-ureidobenzoic acid moiety is a versatile scaffold that has garnered increasing interest in medicinal chemistry. Its unique structural features, combining a urea group and a benzoic acid, allow for diverse interactions with biological targets, leading to a range of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as enzyme inhibitors and anticancer agents. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this promising area.

Introduction

The benzoic acid framework is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1] The incorporation of a urea functionality at the meta-position introduces a rigid hydrogen-bond donor-acceptor unit, which can significantly influence the binding affinity and selectivity of the molecule for its biological target. This combination in this compound derivatives has been explored for various therapeutic targets, demonstrating the scaffold's potential in developing novel drugs for a range of diseases, including those related to bacterial infections, inflammation, and cancer.

Synthesis and Derivatization

The synthesis of this compound derivatives typically involves the reaction of 3-aminobenzoic acid with an appropriate isocyanate or a multi-step procedure involving the in-situ generation of the isocyanate.

General Synthesis of a Ureidobenzoic Acid Derivative

A representative protocol for the synthesis of a ureidobenzoic acid derivative is the preparation of 4-(3-(3-(triethoxysilyl)propyl)ureido)benzoic acid. While this example is for a 4-ureido isomer, the fundamental chemistry is applicable to the synthesis of this compound derivatives by starting with 3-aminobenzoic acid.

Experimental Protocol: Synthesis of 4-(3-(3-(triethoxysilyl)propyl)ureido)benzoic acid [2]

  • Materials: 4-aminobenzoic acid, 3-isocyanatopropyltriethoxysilane, n-hexane, dichloromethane.

  • Procedure:

    • To a 10 mL round-bottomed flask containing 4-aminobenzoic acid (5 mmol, 0.686 g), add 3-isocyanatopropyltriethoxysilane (5 mmol, 2.237 g).[2]

    • Stir the resulting mixture for 1 hour under solvent-free conditions at room temperature.[2]

    • Upon completion of the reaction, wash the precipitate with a mixture of n-hexane/dichloromethane (3:10).[2]

    • Dry the purified product at room temperature to yield (OEt)3Si(CH2)3–urea–benzoic acid.[2]

Therapeutic Applications and Biological Activity

Derivatives of the ureidobenzoic acid scaffold have shown significant promise in several therapeutic areas, primarily as enzyme inhibitors and anticancer agents.

Enzyme Inhibition

The urea moiety is a key pharmacophore in the design of various enzyme inhibitors, capable of forming critical hydrogen bond interactions within the active site of target enzymes.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[3] Inhibition of urease is a promising therapeutic strategy for the treatment of peptic ulcers and other related diseases. While specific this compound inhibitors are not extensively documented, the broader class of urea-containing compounds has shown potent urease inhibitory activity.

Table 1: Urease Inhibitory Activity of Representative Urea-Containing Compounds

CompoundTarget EnzymeIC50Reference
Thiourea (Standard)Jack Bean Urease472.1 ± 135.1 nM[4]
Compound 4b (halo-substituted ester/amide)Jack Bean Urease1.6 ± 0.2 nM[4]

Experimental Protocol: Urease Inhibition Assay [5]

  • Principle: The assay measures the amount of ammonia produced from the enzymatic cleavage of urea.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a 96-well plate, add 2 µL of the inhibitor dilutions.

    • Add 50 µL of 2X urea substrate solution.

    • Initiate the reaction by adding 50 µL of 2X urease enzyme solution.

    • Mix on a plate shaker and incubate for a suitable time.

    • Add a detection reagent (e.g., Berthelot's reagent) to quantify ammonia production.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percent inhibition and IC50 value.[5]

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6] Inhibition of sEH is a therapeutic strategy for treating hypertension, inflammation, and pain.[7]

Table 2: sEH Inhibitory Activity of a Benzamidobenzoic Acid Hydrazide Derivative

CompoundTarget Enzyme% InhibitionReference
6c (4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid)Soluble Epoxide Hydrolase72%[2]

PqsD is a key enzyme in the biosynthesis of the Pseudomonas aeruginosa quinolone signal (PQS), a quorum-sensing molecule that regulates virulence factor production and biofilm formation. Inhibition of PqsD is a promising anti-virulence strategy to combat P. aeruginosa infections.

Table 3: PqsD Inhibitory Activity of a Benzamidobenzoic Acid Derivative

CompoundTarget EnzymeIC50Reference
Compound 5 (3-Cl substituted benzamidobenzoic acid)PqsD6.2 μM[5]
Anticancer Activity

The ureidobenzoic acid scaffold has also been investigated for its potential as an anticancer agent. Several derivatives have shown cytotoxic activity against various cancer cell lines.

Table 4: Anticancer Activity of Benzoic Acid Derivatives

CompoundCell LineIC50Reference
Compound 2 (4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid)MCF-7 (Breast Cancer)18.7 µM
Compound 14 (4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid)MCF-7 (Breast Cancer)15.6 µM
Compound 9 (Benzimidazole derivative)Human Colorectal Cancer5.85 µM
Compound 18 (Benzimidazole derivative)Human Colorectal Cancer4.53 µM

Experimental Protocol: MTT Assay for Cytotoxicity [4]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective inhibitors.

Urease Inhibition Mechanism

Urease inhibitors can be classified as active site-directed or mechanism-based. Urea-based inhibitors often act as competitive inhibitors, binding to the dinickel center in the active site and preventing the substrate from binding.

G Urease Urease (Active Site) Urease_Urea Urease-Urea Complex Urease->Urease_Urea Urease_Inhibitor Inactive Urease-Inhibitor Complex Urease->Urease_Inhibitor Urea Urea (Substrate) Urea->Urease_Urea Binds to active site Products Ammonia + Carbamate Urease_Urea->Products Hydrolysis Inhibitor Ureidobenzoic Acid Derivative (Inhibitor) Inhibitor->Urease_Inhibitor Competitively binds to active site

Caption: Competitive inhibition of Urease by a ureidobenzoic acid derivative.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH plays a crucial role in the metabolism of arachidonic acid. By inhibiting sEH, the levels of anti-inflammatory EETs are increased, which can then exert their beneficial effects.

G Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Reduces DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor Ureidobenzoic Acid Derivative (sEH Inhibitor) Inhibitor->sEH Inhibits

Caption: Inhibition of the sEH pathway by a ureidobenzoic acid derivative.

PqsD and Pseudomonas aeruginosa Quorum Sensing

PqsD is a central enzyme in the PQS quorum-sensing pathway of P. aeruginosa, which controls the expression of numerous virulence factors.

G PqsA PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA Anthranilate Anthranilate Anthranilate->PqsA PqsD PqsD Anthraniloyl_CoA->PqsD HHQ HHQ PqsD->HHQ PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS PqsR PqsR (MvfR) PQS->PqsR Binds to Virulence Virulence Gene Expression PqsR->Virulence Activates Inhibitor Ureidobenzoic Acid Derivative (PqsD Inhibitor) Inhibitor->PqsD Inhibits

Caption: Inhibition of the PqsD-mediated PQS signaling pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the possibility of introducing a wide range of substituents allow for the fine-tuning of the pharmacological properties of these derivatives. The promising results obtained in the fields of enzyme inhibition and cancer therapy warrant further investigation. Future research should focus on optimizing the potency and selectivity of these compounds, as well as on elucidating their detailed mechanisms of action and in vivo efficacy. The development of structure-activity relationships will be crucial in guiding the design of next-generation this compound-based drugs.

References

An In-depth Technical Guide to 3-Ureidobenzoic Acid: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

3-Ureidobenzoic acid is a derivative of 3-aminobenzoic acid, also known as meta-aminobenzoic acid (MABA).[2] The synthesis of aminobenzoic acid derivatives has been a cornerstone of drug discovery, with these compounds serving as versatile building blocks for a wide array of therapeutic agents.[3][4] The introduction of a ureido group (-NH-CO-NH₂) to the 3-aminobenzoic acid scaffold is a common strategy in medicinal chemistry to explore new biological activities, as urea derivatives are known to exhibit a wide range of pharmacological effects.[5] Therefore, the "discovery" of this compound can be best understood as a logical step in the systematic functionalization of aminobenzoic acids for the development of novel compounds with potential therapeutic applications.

Synthesis of this compound

The primary and most direct synthetic route to this compound involves the reaction of 3-aminobenzoic acid with a source of isocyanic acid or a synthetic equivalent. A common laboratory-scale synthesis is the reaction of 3-aminobenzoic acid with potassium cyanate in an acidic aqueous solution.

General Experimental Protocol: Synthesis from 3-Aminobenzoic Acid

Materials:

  • 3-Aminobenzoic acid

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a known quantity of 3-aminobenzoic acid in a minimal amount of dilute hydrochloric acid.

  • In a separate flask, dissolve an equimolar amount of potassium cyanate in deionized water.

  • Slowly add the potassium cyanate solution to the stirred solution of 3-aminobenzoic acid at room temperature.

  • Continue stirring the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, will precipitate out of the solution as it is less soluble than the starting material.

  • Collect the precipitate by filtration and wash with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.

  • Dry the purified product under vacuum.

Physicochemical Properties and Characterization

The characterization of this compound relies on a suite of modern analytical techniques to confirm its structure and purity.[6]

Analytical Techniques for Characterization
Technique Purpose Expected Observations for this compound
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[7][8]A single major peak under appropriate chromatographic conditions.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.[6]A molecular ion peak corresponding to the exact mass of C₈H₈N₂O₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the molecular structure.[6]¹H NMR will show distinct signals for the aromatic protons and the protons of the ureido and carboxylic acid groups. ¹³C NMR will show signals for the different carbon atoms in the molecule.
Infrared (IR) Spectroscopy Identification of functional groups.[6]Characteristic absorption bands for N-H stretching (ureido), C=O stretching (carboxylic acid and urea), and aromatic C-H and C=C stretching.
Melting Point Analysis Assessment of purity.A sharp and defined melting point range for the pure compound.

Potential Biological Activities and Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in the provided search results, its structural motifs are present in molecules with a wide range of therapeutic applications. Benzoic acid and its derivatives have been investigated for their anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.[9][10][11] The ureido group is a key pharmacophore in many approved drugs and drug candidates.[5]

The combination of the benzoic acid scaffold and the ureido functional group makes this compound and its derivatives interesting candidates for screening in various drug discovery programs.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for evaluating a compound like this compound in a drug discovery context.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening Purification->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy & Toxicology ADMET->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A simplified workflow for the progression of a compound like this compound from synthesis to preclinical development.

Conclusion

This compound represents a classic example of a molecule situated at the intersection of fundamental organic synthesis and medicinal chemistry. While its specific history of discovery is not prominently documented, its synthesis from 3-aminobenzoic acid is straightforward, and its characterization is achievable through standard analytical techniques. The true value of this compound lies in its potential as a scaffold or building block for the development of novel therapeutic agents, leveraging the established biological relevance of both the benzoic acid and ureido functional groups. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

3-Ureidobenzoic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the synthesis, properties, and biological activities of 3-ureidobenzoic acid is notably scarce. This guide has been compiled by leveraging established principles of organic chemistry and by inferring potential characteristics and activities from studies on structurally related compounds, including isomers and other ureido-containing molecules. All presented data and protocols for which direct citation for this compound is unavailable are based on these analogous compounds and should be adapted and validated experimentally.

Introduction

The ureido functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a significant pharmacophore in medicinal chemistry. Its unique ability to act as both a hydrogen bond donor and acceptor allows for robust interactions with biological targets.[1] This technical guide provides a comprehensive overview of this compound, a molecule combining the ureido moiety with a benzoic acid scaffold. While direct research on this specific isomer is limited, this document extrapolates its probable synthesis, physicochemical properties, and potential biological activities based on established knowledge of related compounds. This paper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in exploring the potential of this and similar molecules.

Chemical Synthesis

A plausible and common strategy for the synthesis of this compound involves the reaction of 3-aminobenzoic acid with a source of the ureido group. Two primary methods can be postulated based on general organic synthesis principles.

Method 1: Reaction with an Isocyanate

This method involves the reaction of 3-aminobenzoic acid with an isocyanate, typically in a suitable solvent. The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. A detailed experimental protocol for a related compound, a urea-benzoic acid functionalized nanoparticle from 4-aminobenzoic acid, suggests this approach is feasible.[2]

Method 2: Reaction with Urea

Another potential route is the direct reaction of 3-aminobenzoic acid with urea. This reaction typically requires heating and may be facilitated by a catalyst.

Postulated Experimental Protocol (Inferred from related syntheses)

This protocol is a hypothetical adaptation for the synthesis of this compound from 3-aminobenzoic acid and is based on established methods for similar compounds.[2][3]

Materials:

  • 3-Aminobenzoic acid

  • 3-Isocyanatopropyltriethoxysilane (as a representative isocyanate source)

  • Solvent (e.g., anhydrous Dimethylformamide - DMF)

  • Stirring apparatus

  • Reaction vessel

  • Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve 3-aminobenzoic acid (1 molar equivalent) in the chosen anhydrous solvent.

  • To this solution, add the isocyanate source (1 molar equivalent) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-24 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can then be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying solid organic compounds.

Purification and Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the urea and carboxylic acid, N-H bonds).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: As an indicator of purity.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure. A summary of these predicted properties is presented in the table below.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have limited solubility in water and better solubility in polar organic solvents.
Acidity (pKa) The carboxylic acid group will be acidic. The ureido group is generally neutral but can be weakly basic.
Hydrogen Bonding The ureido and carboxylic acid groups can act as both hydrogen bond donors and acceptors.[1]

Potential Biological Activities and Mechanisms of Action

The ureido moiety is present in numerous biologically active compounds, suggesting that this compound could exhibit a range of pharmacological effects.[4] The biological roles of ureido-containing compounds often stem from their ability to mimic peptide bonds and interact with the active sites of enzymes.[1]

Enzyme Inhibition

Ureido-containing compounds are known to be effective enzyme inhibitors.[1]

  • Urease Inhibition: Given the structural similarity to urea, this compound could potentially inhibit urease, an enzyme implicated in pathologies such as peptic ulcers and urinary tract infections.[5]

  • Aminopeptidase N (APN) Inhibition: Ureido derivatives of amino acids are potent inhibitors of Aminopeptidase N, a metalloprotease involved in tumor growth and metastasis. The ureido group can chelate the zinc ion in the active site of the enzyme.[1]

  • Carbonic Anhydrase (CA) Inhibition: Ureido-substituted benzenesulfonamides have shown to be effective inhibitors of carbonic anhydrase isoforms.[1]

Anticancer Activity

Many ureido-containing compounds exhibit anticancer properties.[6][7] The mechanism of action can vary, but often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. For instance, some ureido derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines.

Antimicrobial Activity

The ureido motif is also found in compounds with antimicrobial activity.[8] The specific mechanism can differ, but may involve the disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Signaling Pathways

The interaction of ureido-containing compounds with various biological targets suggests their potential to modulate key signaling pathways. For example, by inhibiting enzymes like kinases or proteases, these compounds can interfere with pathways that regulate cell growth, differentiation, and apoptosis. The specific pathways affected would depend on the cellular targets of this compound.

Inferred Signaling Pathway Involvement

Signaling_Pathway 3-Ureidobenzoic_Acid 3-Ureidobenzoic_Acid Target_Enzyme Target_Enzyme 3-Ureidobenzoic_Acid->Target_Enzyme Inhibition Signaling_Cascade Signaling_Cascade Target_Enzyme->Signaling_Cascade Modulation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Regulation

Caption: Inferred mechanism of action for this compound.

Quantitative Data (Hypothetical and Based on Analogs)

Due to the lack of specific data for this compound, the following table presents hypothetical quantitative data based on the activities of related benzoic acid and ureido-containing derivatives. This data is for illustrative purposes only and must be experimentally verified.

Target/ActivityCompound ClassIC₅₀ / MIC / Kᵢ (Illustrative)Reference (for analogous compounds)
Urease Inhibition Halo-substituted ester/amide1.6 ± 0.2 nM[5]
Anticancer (MCF-7) Ursolic Acid Derivatives< 0.1 µM[6]
Antimicrobial (E. coli) Benzoic Acid DerivativesMIC = 1 mg/mL[9]
Tyrosinase Inhibition Aminobenzoic acid derivativesKᵢ = 3.8 - 5.15 µM

Experimental Workflows and Methodologies

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. The following sections outline general methodologies that could be adapted for the study of this compound.

General Synthesis Workflow

Synthesis_Workflow Start Start Reactants 3-Aminobenzoic Acid + Isocyanate/Urea Start->Reactants Reaction Stirring in Solvent (e.g., DMF) Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Characterization NMR, IR, MS, Melting Point Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Enzyme Inhibition Assay (General Protocol)

A common method to assess enzyme inhibition is to measure the enzyme's activity in the presence and absence of the potential inhibitor.

Materials:

  • Target enzyme (e.g., urease)

  • Substrate for the enzyme (e.g., urea)

  • Buffer solution to maintain optimal pH

  • Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or other detection instrument

Procedure:

  • Prepare a series of dilutions of the inhibitor.

  • In a multi-well plate or cuvettes, add the buffer, enzyme, and either the inhibitor or the solvent control.

  • Pre-incubate the enzyme with the inhibitor for a specific time.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinetic Analysis:

To determine the mechanism of inhibition (e.g., competitive, non-competitive), experiments are typically performed with varying concentrations of both the substrate and the inhibitor. The data is then often analyzed using a Lineweaver-Burk plot.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Microorganism (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Nutrient Broth)

  • Inhibitor (this compound)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare serial dilutions of the inhibitor in the growth medium.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism without inhibitor) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, its chemical structure suggests a high potential for diverse biological activities. The ureido moiety is a well-established pharmacophore, and its incorporation into the benzoic acid scaffold could lead to novel enzyme inhibitors, anticancer agents, or antimicrobial compounds.

This technical guide provides a foundational framework for the synthesis and evaluation of this compound, based on established chemical principles and data from analogous compounds. Future research should focus on the actual synthesis and rigorous biological screening of this compound to validate the hypotheses presented here. Elucidating its specific molecular targets and mechanisms of action will be crucial in determining its therapeutic potential and guiding the development of new drugs based on this promising chemical scaffold.

References

Spectroscopic Profile of 3-Ureidobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Ureidobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is based on the analysis of its constituent functional groups and data from structurally analogous compounds, namely 3-aminobenzoic acid and phenylurea. This document is intended to serve as a foundational reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral databases and the known spectroscopic behavior of its core functional moieties.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.2 - 8.4Singlet (or Triplet, J ≈ 1.8 Hz)1H
H-4~7.8 - 8.0Doublet (or Doublet of Doublets)1H
H-5~7.4 - 7.6Triplet1H
H-6~7.6 - 7.8Doublet (or Doublet of Doublets)1H
-COOH~12.0 - 13.0 (broad)Singlet1H
Ar-NH-~8.5 - 9.5 (broad)Singlet1H
-NH₂~5.5 - 6.5 (broad)Singlet2H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167 - 170
C=O (Urea)~153 - 156
C-1~131 - 134
C-2~128 - 131
C-3~139 - 142
C-4~120 - 123
C-5~124 - 127
C-6~118 - 121

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300 - 2500Strong, BroadO-H Stretch (Hydrogen-bonded)[1][2]
N-H (Urea)3500 - 3200Medium, Multiple BandsN-H Stretch[3]
C-H (Aromatic)3100 - 3000Medium to WeakC-H Stretch
C=O (Carboxylic Acid)1725 - 1680Strong, SharpC=O Stretch[1]
C=O (Urea, Amide I)1680 - 1630StrongC=O Stretch[3]
N-H Bend (Urea, Amide II)1650 - 1550MediumN-H Bend
C=C (Aromatic)1600 - 1450Medium to WeakC=C Stretch
C-O (Carboxylic Acid)1320 - 1210MediumC-O Stretch
C-N (Urea)1480 - 1400MediumC-N Stretch
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Ion TypePredicted m/zNotes
[M+H]⁺181.06Molecular ion peak (positive ion mode)
[M-H]⁻179.05Molecular ion peak (negative ion mode)
[M-H₂O+H]⁺163.05Fragment ion (loss of water from carboxylic acid)
[M-NH₃+H]⁺164.05Fragment ion (loss of ammonia from urea)
[M-HNCO+H]⁺138.05Fragment ion (loss of isocyanic acid from urea)

Experimental Protocols

The following are generalized methodologies for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube using a clean pipette.

    • If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the acquisition parameters, including a standard single-pulse sequence, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and applying a baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Employ a standard proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.[4]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty crystal.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

  • Cleaning:

    • After the analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.

Alternatively, the KBr pellet method can be used.[4]

  • Sample Preparation:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to aid ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable and strong signal.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain structural information, perform fragmentation analysis by selecting the precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Crystal Structure of a 3-Ureidobenzoic Acid Derivative: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This whitepaper addresses the crystal structure of a derivative of 3-Ureidobenzoic acid, specifically 3-(3-(pyridin-3-yl)ureido)benzoic acid . An extensive search did not yield publicly available crystallographic data for the parent compound, this compound. The following data and protocols pertain to the aforementioned pyridyl derivative.

Introduction

Urea and its derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their versatile hydrogen bonding capabilities, which play a crucial role in molecular recognition and the formation of supramolecular architectures. This document provides a detailed technical overview of the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, a compound that combines the structural features of benzoic acid and a pyridyl-substituted urea. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and molecular interactions of this class of compounds.

Crystallographic Data for 3-(3-(pyridin-3-yl)ureido)benzoic acid

The single-crystal X-ray diffraction analysis of 3-(3-(pyridin-3-yl)ureido)benzoic acid reveals an orthorhombic crystal system. The key crystallographic data and data collection parameters are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue[1][2]
Empirical FormulaC₁₃H₁₁N₃O₃
Formula Weight257.25
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensions
a9.2062(6) Å
b11.5258(7) Å
c11.5263(7) Å
α90°
β90°
γ90°
Volume1223.04(13) ų
Z4
Calculated Density1.398 Mg/m³
Absorption Coefficient0.101 mm⁻¹
F(000)536
Data Collection and Refinement
ParameterValue[2]
DiffractometerBruker SMART
Scan Modeφ and ω-scans
θ Range for Data Collection2.63 to 25.50°
Index Ranges-11≤h≤11, -14≤k≤14, -14≤l≤14
Reflections Collected7453
Independent Reflections2045 [R(int) = 0.0300]
Completeness to θ = 25.50°99.8 %
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters2045 / 1 / 172
Goodness-of-fit on F²1.050
Final R indices [I>2σ(I)]R₁ = 0.0377, wR₂ = 0.0934
R indices (all data)R₁ = 0.0460, wR₂ = 0.1006

Molecular and Supramolecular Structure

In the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, the pyridine and benzene rings are connected by a ureido moiety. The molecule is not planar. The crystal packing is characterized by the formation of a one-dimensional polymeric structure through intermolecular hydrogen bonds involving the ureido group. Specifically, the carbonyl-oxygen atom of one molecule forms hydrogen bonds with the two nitrogen atoms of the ureido group of an adjacent molecule. This 1D chain is further extended into a three-dimensional network via a hydrogen bond between the carboxylic acid group and the pyridine nitrogen atom.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of 3-(3-(pyridin-3-yl)ureido)benzoic acid.

Synthesis of 3-(3-(pyridin-3-yl)ureido)benzoic acid[2]
  • Reactant Preparation: A solution of pyridine-3-isocyanate (4 mmol) in 15 mL of ethanol was prepared. A separate stirred solution of m-aminobenzoic acid (4 mmol) in 15 mL of ethanol was prepared in a three-necked flask.

  • Reaction: The pyridine-3-isocyanate solution was added to the m-aminobenzoic acid solution.

  • Reflux: The reaction mixture was refluxed for 4 hours.

  • Isolation: The solution was cooled to room temperature, resulting in the formation of a white precipitate.

  • Purification: The precipitate was collected by filtration and washed three times with ethanol and ether.

Crystallization[2]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified product at room temperature.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis process for 3-(3-(pyridin-3-yl)ureido)benzoic acid.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification Pyridine_Isocyanate Pyridine-3-isocyanate in Ethanol Mixing Mixing of Reactant Solutions Pyridine_Isocyanate->Mixing Aminobenzoic_Acid m-Aminobenzoic Acid in Ethanol Aminobenzoic_Acid->Mixing Reflux Reflux for 4 hours Mixing->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Ethanol and Ether Filtration->Washing Final_Product 3-(3-(pyridin-3-yl)ureido)benzoic acid Washing->Final_Product

Caption: Synthesis workflow for 3-(3-(pyridin-3-yl)ureido)benzoic acid.

References

The Enigmatic Mechanism of Action of 3-Ureidobenzoic Acid: Acknowledging the Knowledge Gap and Exploring Related Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 3-Ureidobenzoic acid. Despite its defined chemical structure, there is a notable absence of dedicated research elucidating its primary molecular targets, the signaling pathways it modulates, and its quantitative biological activity. Consequently, a detailed technical guide on its core mechanism of action cannot be constructed at this time.

This document aims to address this information void by first clearly stating the lack of specific data for this compound. Subsequently, it will provide a broader context by summarizing the known biological activities of structurally related compound classes, namely benzoic acid derivatives and phenylureas. It is crucial to emphasize that these activities are not to be directly attributed to this compound, as minor structural modifications can lead to substantial changes in biological function. Finally, a generalized overview of the experimental protocols typically employed to determine the mechanism of action of a novel compound is presented.

The Current Scientific Landscape: A Lack of Specific Data

Exhaustive searches of scientific databases, patent libraries, and chemical repositories have not yielded specific studies on the biological effects of this compound. As a result, the following core components of a mechanism of action profile remain unknown:

  • Primary Molecular Targets: The specific proteins, enzymes, receptors, or other biomolecules with which this compound directly interacts to elicit a biological response are unidentified.

  • Signaling Pathways: There is no information on which intracellular signaling cascades, if any, are modulated by this compound.

  • Quantitative Bioactivity: Key metrics such as the half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Ki), or half-maximal effective concentration (EC50) against any biological target have not been reported.

Due to this absence of foundational data, the creation of quantitative data tables and specific signaling pathway or experimental workflow diagrams for this compound, as requested, is not feasible.

Exploring the Bioactivity of Structurally Related Compounds: A Contextual Overview

While the specific mechanism of this compound is unknown, examining the biological activities of its parent scaffolds—benzoic acid and phenylurea—can provide a general context for the types of activities such a molecule could potentially exhibit.

Benzoic Acid Derivatives

The benzoic acid scaffold is a common motif in a wide array of biologically active molecules. The nature and position of substituents on the phenyl ring play a critical role in determining the specific activity.

  • Anti-inflammatory and Analgesic Properties: Certain benzoic acid derivatives, particularly salicylic acid and its analogues, are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

  • Antimicrobial Activity: Benzoic acid and its salts are used as preservatives due to their ability to inhibit the growth of bacteria and fungi. The mechanism is generally attributed to the disruption of cellular membranes and the inhibition of key metabolic enzymes.

  • Enzyme Inhibition: Various substituted benzoic acids have been shown to inhibit a range of enzymes. For instance, some hydroxybenzoic acid derivatives have demonstrated inhibitory activity against urease and histone deacetylases (HDAC)[1][2][3].

  • Receptor Modulation: Specific benzoic acid derivatives have been developed to interact with nuclear receptors, exhibiting retinoid-like activity.

Phenylurea Derivatives

The phenylurea moiety is another privileged structure in medicinal chemistry, frequently found in compounds with potent and specific biological activities.

  • Anticancer Activity: A significant number of phenylurea-containing compounds have been developed as anticancer agents. A primary mechanism for many of these is the inhibition of protein kinases, such as Raf kinases and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis[4][5].

  • Enzyme Inhibition: Phenylurea derivatives have been explored as inhibitors for a variety of enzymes, including soluble epoxide hydrolase and fatty acid amide hydrolase (FAAH), with potential applications in treating inflammation and pain.

  • Herbicidal Activity: Certain phenylurea compounds, like diuron, act as herbicides by inhibiting photosystem II in plants, thereby blocking photosynthesis.

Disclaimer: The biological activities listed above are for the general classes of benzoic acid and phenylurea derivatives and should not be extrapolated to this compound without direct experimental evidence. The unique combination of the ureido group at the meta-position of the benzoic acid ring will confer specific physicochemical properties that dictate its biological behavior.

Charting a Path Forward: General Experimental Protocols for Elucidating Mechanism of Action

For a novel compound like this compound, a systematic approach is required to determine its mechanism of action. The following outlines a general workflow that researchers would typically follow.

Phenotypic Screening

The initial step often involves screening the compound in a battery of cell-based assays to identify any observable biological effects.

  • Experimental Protocol: Cell Viability/Cytotoxicity Assay

    • Cell Culture: Plate cells of interest (e.g., cancer cell lines, primary cells) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo luminescent assay kit) and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.

A generalized workflow for a cell viability assay.
Target Identification

Once a phenotype is observed, the next crucial step is to identify the direct molecular target(s) of the compound.

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G start Treat Cells with Compound or Vehicle heat Heat Cell Lysates at Various Temperatures start->heat separate Separate Soluble and Aggregated Proteins heat->separate quantify Quantify Soluble Target Protein separate->quantify analyze Analyze Thermal Shift quantify->analyze G cluster_pathway Hypothetical Signaling Pathway Compound This compound Target Putative Target Protein Compound->Target Inhibition/Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

References

Methodological & Application

Synthesis of 3-Ureidobenzoic acid step-by-step protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-Ureidobenzoic Acid

Introduction

This compound is an organic compound that belongs to the family of ureidobenzoic acids. These compounds are characterized by a benzoic acid core substituted with a urea functional group. As derivatives of aminobenzoic acid, they serve as valuable intermediates in the synthesis of a variety of more complex molecules.[1][2] The presence of three distinct functional groups—the carboxylic acid, the urea, and the aromatic ring—makes this compound a versatile building block in medicinal chemistry and materials science. Its precursor, 3-aminobenzoic acid, is utilized in the preparation of dyes and pharmaceuticals, suggesting similar applications for its derivatives.[2][3]

Principle of Synthesis

The synthesis protocol described herein details the conversion of 3-aminobenzoic acid to this compound. The reaction proceeds via the nucleophilic addition of the amino group of 3-aminobenzoic acid to isocyanic acid. The isocyanic acid is generated in situ from the reaction of potassium cyanate with an acid, typically hydrochloric acid. The resulting product precipitates from the aqueous solution upon cooling and can be isolated and purified by filtration and recrystallization.

Safety Precautions

Standard laboratory safety practices must be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed inside a certified chemical fume hood.

  • 3-Aminobenzoic Acid: May cause skin, eye, and respiratory irritation. Handle with care.

  • Potassium Cyanate: Toxic if swallowed. Avoid generating dust.

  • Hydrochloric Acid (Concentrated): Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4][5]

Experimental Protocol

Materials and Reagents

  • 3-Aminobenzoic acid (C₇H₇NO₂)

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric acid (HCl, ~37%)

  • Deionized water

  • Ethanol (for recrystallization)

  • 1 M Sodium hydroxide (NaOH) solution (for cleaning)

  • Standard laboratory glassware (beakers, Erlenmeyer flask, round-bottom flask, reflux condenser)

  • Stirring plate and magnetic stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Melting point apparatus

Procedure

  • Reaction Setup:

    • In a 250 mL Erlenmeyer flask, dissolve 6.85 g (50 mmol) of 3-aminobenzoic acid in 100 mL of deionized water by gently warming the mixture to approximately 50-60 °C with stirring.

    • In a separate beaker, prepare a solution of 4.46 g (55 mmol, 1.1 equivalents) of potassium cyanate in 50 mL of warm deionized water.

  • Reaction Execution:

    • Once the 3-aminobenzoic acid has fully dissolved, slowly add the potassium cyanate solution to the flask with continuous stirring.

    • Carefully add 5 mL of concentrated hydrochloric acid dropwise to the reaction mixture. The acid catalyzes the formation of isocyanic acid from potassium cyanate.

    • Attach a reflux condenser to the flask (optional, but recommended to prevent loss of any volatile components) and heat the mixture to 80-90 °C for 1 hour with continuous stirring.

  • Product Isolation:

    • After 1 hour, remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Further cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product on the filter with two portions of 25 mL of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification:

    • Transfer the crude product to a beaker.

    • Recrystallize the solid from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.

    • Dry the purified crystals in a vacuum oven at 60 °C overnight.

  • Characterization:

    • Determine the final mass of the dried product and calculate the percentage yield.

    • Measure the melting point of the purified product.

    • (Optional) Confirm the structure using analytical techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Data Presentation

ParameterValueNotes
Reactants
3-Aminobenzoic Acid6.85 g (50 mmol)Molar Mass: 137.14 g/mol [1]
Potassium Cyanate4.46 g (55 mmol)Molar Mass: 81.12 g/mol
Reaction Conditions
SolventDeionized Water150 mL total volume
CatalystConcentrated HCl~5 mL
Temperature80-90 °C
Reaction Time1 hour
Product
This compound~9.0 g (Theoretical)Molar Mass: 180.16 g/mol
AppearanceWhite crystalline solid
Melting Point~275-278 °C (decomposes)Literature values may vary.
Calculations
Theoretical Yield9.01 gBased on 3-aminobenzoic acid as limiting reagent
Percentage Yield(Actual Yield / 9.01) * 100%To be calculated after drying the product.

Visualizations

G start Start: Reagents (3-Aminobenzoic Acid, KOCN, HCl, Water) dissolve 1. Dissolve 3-Aminobenzoic Acid and KOCN in Water start->dissolve react 2. Add HCl and Heat (80-90°C, 1 hr) dissolve->react cool 3. Cool Reaction Mixture (Room Temp -> Ice Bath) react->cool filter 4. Isolate Crude Product (Vacuum Filtration) cool->filter wash 5. Wash Solid (Cold Water) filter->wash recrystallize 6. Purify Product (Recrystallization from Ethanol/Water) wash->recrystallize dry 7. Dry Final Product (Vacuum Oven) recrystallize->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for this compound synthesis.

References

Application Notes and Protocols: 3-Ureidobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ureidobenzoic acid is a versatile bifunctional organic molecule that serves as a valuable building block in the synthesis of a variety of more complex compounds. Its structure, featuring both a carboxylic acid and a urea functional group on a benzene ring, allows for diverse chemical modifications. This makes it an attractive starting material and intermediate in medicinal chemistry and materials science for the development of novel therapeutic agents and functional polymers. The presence of the urea moiety, a common pharmacophore, and the carboxylic acid handle for further derivatization, provides a strategic advantage in the design of bioactive molecules.

Applications in Organic Synthesis

This compound is primarily utilized as a scaffold to introduce the ureidobenzoic acid moiety into larger molecules. This can be particularly useful in the following areas:

  • Medicinal Chemistry: The urea functional group is a key component in many biologically active compounds, known to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Derivatives of ureidobenzoic acid have been explored for their potential as:

    • Enzyme Inhibitors: The urea group can mimic substrate transition states or interact with active site residues of enzymes. For instance, aryl urea derivatives have shown potent inhibitory activity against enzymes like urease.

    • Receptor Antagonists: The rigid aromatic scaffold combined with the flexible urea linker can be used to design molecules that bind to and block the function of specific receptors.

  • Supramolecular Chemistry and Materials Science: The hydrogen bonding capabilities of the urea and carboxylic acid groups make this compound an interesting building block for the construction of self-assembling supramolecular structures and functional polymers with specific recognition or catalytic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminobenzoic Acid

This protocol describes a general and widely used method for the synthesis of aryl ureas from the corresponding aryl amines.

Materials:

  • 3-Aminobenzoic acid

  • Potassium cyanate (KOCN) or Sodium cyanate (NaOCN)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1 equivalent of 3-aminobenzoic acid in a suitable volume of 1 M hydrochloric acid. Gentle heating may be required to achieve complete dissolution.

  • Urea Formation: To the stirred solution, add a solution of 1.1 equivalents of potassium cyanate (or sodium cyanate) in deionized water dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for several hours or gently heated (e.g., to 40-50 °C) to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation of Product: Upon completion of the reaction, the product, this compound, will often precipitate from the reaction mixture as a solid. If precipitation is not spontaneous, the solution can be cooled in an ice bath.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature to obtain the final product as a crystalline solid.

Expected Yield: The yield for this type of reaction is typically in the range of 70-90%.

Protocol 2: General Procedure for the Synthesis of N-Aryl-3-ureidobenzoic Acid Derivatives

This protocol outlines the synthesis of derivatives where the terminal nitrogen of the urea group is substituted with an aryl group.

Materials:

  • 3-Aminobenzoic acid

  • Aryl isocyanate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 3-aminobenzoic acid in an anhydrous aprotic solvent.

  • Addition of Isocyanate: To the stirred solution, add 1 equivalent of the desired aryl isocyanate dropwise at room temperature.

  • Reaction: The reaction is typically exothermic and proceeds readily at room temperature. Stir the mixture for a few hours until the reaction is complete, as monitored by TLC.

  • Workup: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can then be triturated with a non-polar solvent like hexane to induce precipitation.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the inhibitory activity of some ureido-containing compounds against Jack Bean Urease, illustrating the potential biological activity of this class of molecules. While this data is not for this compound itself, it provides a rationale for its use as a building block in the design of enzyme inhibitors.

Compound IDStructureEnzymeIC₅₀ (nM)[1]Inhibition Type[1]
4b 2-chloro-N-(4-isopropylphenyl)-2-oxoacetamideJack Bean Urease1.6 ± 0.2Mixed
Thiourea (Standard) ThioureaJack Bean Urease472.1 ± 135.1-

Visualizations

Synthesis_of_3_Ureidobenzoic_Acid cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product start 3-Aminobenzoic Acid reaction Urea Formation start->reaction reagent1 Potassium Cyanate (KOCN) reagent1->reaction reagent2 Hydrochloric Acid (HCl) reagent2->reaction reagent3 Water (H₂O) reagent3->reaction product This compound reaction->product Enzyme_Inhibition_Mechanism cluster_components Molecular Interaction cluster_interaction Binding cluster_outcome Result enzyme Enzyme (e.g., Urease) binding_site Enzyme Active Site enzyme->binding_site Contains inhibitor Ureidobenzoic Acid Derivative inhibitor->binding_site Binds to inhibition Inhibition of Enzyme Activity binding_site->inhibition Leads to

References

Application Notes and Protocols: 3-Aminobenzoic Acid as a Key Intermediate in the Synthesis of Bumetanide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "3-Ureidobenzoic acid" as a pharmaceutical intermediate did not yield sufficient public-domain information for the creation of detailed application notes. It is possible that this is a less common intermediate or that the intended compound was a related structure. Due to the structural similarities and the prevalence in pharmaceutical synthesis, this document will focus on 3-Aminobenzoic acid and its derivatives, specifically its role in the synthesis of the potent loop diuretic, Bumetanide.

Introduction

3-Aminobenzoic acid is a versatile aromatic compound featuring both an amino and a carboxylic acid functional group. This bifunctionality makes it a valuable building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Its derivatives are utilized in the manufacturing of diuretics, anti-inflammatory agents, and other therapeutic compounds.

This document provides a detailed overview of the use of a 3-aminobenzoic acid derivative as a key intermediate in the synthesis of Bumetanide, a potent loop diuretic used in the management of edema associated with congestive heart failure, and liver and kidney disease.

Synthesis of Bumetanide from a 3-Aminobenzoic Acid Derivative

The synthesis of Bumetanide is a multi-step process that typically starts from 4-chlorobenzoic acid. A key intermediate in this pathway is 3-amino-4-phenoxy-5-sulfamoylbenzoic acid , a derivative of 3-aminobenzoic acid. This intermediate is then alkylated to yield the final API, Bumetanide.

Overall Synthesis Pathway

Bumetanide Synthesis Pathway cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis 4-Chlorobenzoic_acid 4-Chlorobenzoic acid Intermediate_1 4-Chloro-3-chlorosulfonyl benzoic acid 4-Chlorobenzoic_acid->Intermediate_1 Chlorosulfonic acid Intermediate_2 4-Chloro-3-chlorosulfonyl -5-nitrobenzoic acid Intermediate_1->Intermediate_2 Nitric acid Intermediate_3 5-Aminosulfonyl-4-chloro -3-nitrobenzoic acid Intermediate_2->Intermediate_3 Ammonia Intermediate_4 3-Nitro-4-phenoxy -5-sulfamoylbenzoic acid Intermediate_3->Intermediate_4 Sodium phenolate Key_Intermediate 3-Amino-4-phenoxy -5-sulfamoylbenzoic acid Intermediate_4->Key_Intermediate Reduction (e.g., H₂/Pd-C) Bumetanide Bumetanide Key_Intermediate->Bumetanide Butylation (e.g., Butanol/H₂SO₄ or Butyraldehyde)

Caption: Overall synthesis pathway of Bumetanide from 4-Chlorobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (Key Intermediate)

This protocol describes the synthesis of the key intermediate from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

Materials:

  • 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst (50% moisture)

  • Butyraldehyde

  • Nitrogen gas

  • Hydrogen gas

  • n-Hexane

Equipment:

  • Autoclave

  • Reaction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a suitable autoclave, add methanol (250.0 ml).

  • Add 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles).

  • Add butyraldehyde (29.2g, 0.4052 moles).

  • Carefully add 5.0 g of 10% palladium on carbon (50% moisture).

  • Flush the autoclave twice with nitrogen gas, followed by flushing with hydrogen gas.

  • Pressurize the autoclave to 100 psi with hydrogen and maintain the temperature at 40-45°C.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After approximately six hours, or when the starting material is consumed, stop the hydrogen supply and cool the reaction mixture to room temperature.[1]

  • Filter the catalyst under a nitrogen blanket.

  • Concentrate the filtrate to a minimum volume.

  • Dilute the resulting semi-solid mass with n-Hexane and cool to below 10°C for 1 hour.

  • Filter the precipitated product to obtain a white crystalline solid.

Protocol 2: Synthesis of Bumetanide from 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

This protocol outlines the final butylation step to yield Bumetanide.

Materials:

  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

  • n-Butanol

  • Sulfuric acid (concentrated) or a Lewis acid catalyst (e.g., stannic chloride, ferric chloride, boron trifluoride etherate)[2]

  • Sodium hydroxide solution (2M)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Activated carbon

Equipment:

  • Reaction flask with a stirrer and reflux condenser

  • Heating mantle

  • pH meter or pH paper

  • Filtration apparatus

  • Beakers

Procedure:

  • In a reaction flask, add 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid to 500 ml of n-butanol and stir at room temperature.[3]

  • Add a catalytic amount of sulfuric acid or a Lewis acid catalyst (e.g., 10 mmol stannic chloride).[2]

  • Heat the reaction mixture and reflux for 2-10 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and distill off the excess n-butanol.

  • To the residue, add 200 ml of 2M sodium hydroxide solution and 100 ml of ethanol, and heat to reflux for 30 minutes to hydrolyze any ester byproducts.[2]

  • Cool the solution and adjust the pH to 8-8.2 with concentrated hydrochloric acid to precipitate the sodium salt of Bumetanide.

  • Filter the sodium salt and redissolve it in boiling water.

  • Add a small amount of activated carbon for decolorization and filter while hot.

  • Cool the filtrate to crystallize the sodium salt.

  • Isolate the sodium salt by filtration and dissolve it in 300 ml of hot water.

  • Acidify the solution to a pH of 2-3 with concentrated hydrochloric acid to precipitate the free acid, Bumetanide.[2]

  • Cool the mixture, filter the solid, wash with water, and dry to obtain pure Bumetanide.[2]

Data Presentation
StepReactantsCatalyst/ReagentProductYieldPurityMelting Point (°C)Reference
One-pot Reduction and Amination 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, Butyraldehyde10% Pd/C, H₂Bumetanide90%-230-232[1]
Final Alkylation and Hydrolysis 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, n-ButanolSnCl₄ (Lewis Acid)Bumetanide86.2%99.4%-[2]
Alternative Final Step 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, n-ButanolBF₃·OEt₂, FeCl₃Bumetanide95.8%99.4%-[3]

Mechanism of Action of Bumetanide

Bumetanide is a loop diuretic that exerts its effect on the thick ascending limb of the loop of Henle in the kidneys.[4] Its primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the luminal membrane of the epithelial cells.[5]

Signaling Pathway Diagram

Bumetanide Mechanism of Action Ions Na⁺, K⁺, 2Cl⁻ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Ions->NKCC2 K_ion_in K⁺ Na_ion_out Na⁺ Diuresis Increased Excretion of Na⁺, K⁺, Cl⁻, and Water (Diuresis) NKCC2->Diuresis Inhibition leads to ROMK ROMK Channel ROMK->Ions Backleak NaK_ATPase Na⁺/K⁺-ATPase Blood_Na Na⁺ NaK_ATPase->Blood_Na Pumps Na⁺ out K_channel K⁺ Channel Blood_K K⁺ K_channel->Blood_K Efflux K_ion_in->ROMK Recycling K_ion_in->K_channel Na_ion_out->NaK_ATPase Blood_K->NaK_ATPase Pumps K⁺ in Bumetanide Bumetanide Bumetanide->NKCC2 Inhibits

Caption: Mechanism of action of Bumetanide in the thick ascending limb of the loop of Henle.

By blocking the NKCC2 cotransporter, Bumetanide prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[5] This leads to an increased concentration of these ions in the urine, which in turn osmotically draws more water into the tubules, resulting in a potent diuretic effect. The inhibition of ion reabsorption also diminishes the positive potential in the tubular lumen, which is necessary for the paracellular reabsorption of calcium and magnesium, leading to increased excretion of these ions as well.[4]

Conclusion

3-Aminobenzoic acid and its derivatives are crucial intermediates in the pharmaceutical industry. The synthesis of Bumetanide provides a clear example of how these building blocks are utilized to create complex and therapeutically important molecules. The multi-step synthesis, culminating in the alkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, highlights the importance of precise and efficient chemical transformations in API manufacturing. Understanding the detailed protocols and the mechanism of action of the final drug product is essential for researchers and professionals in drug development.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Ureidobenzoic Acid Derivatives as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-ureidobenzoic acid scaffold is a key pharmacophore in a class of potent inhibitors targeting soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of signaling lipids, particularly the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions including hypertension, inflammation, neuropathic pain, and metabolic syndrome.[3][4][5] High-throughput screening (HTS) has been instrumental in the discovery of these urea-based inhibitors.[4]

This document provides detailed application notes and protocols for a high-throughput screening assay designed to identify and characterize inhibitors of soluble epoxide hydrolase (sEH) based on the this compound scaffold.

Application Note 1: High-Throughput Screening for Soluble Epoxide Hydrolase (sEH) Inhibition

A common and effective HTS assay for sEH inhibitors is a fluorescent-based assay. This assay utilizes a substrate that is non-fluorescent until it is hydrolyzed by sEH, yielding a fluorescent product. The presence of an inhibitor will decrease the rate of this conversion, leading to a reduction in the fluorescent signal.

Target: Human soluble epoxide hydrolase (sEH)

Assay Principle: Enzymatic hydrolysis of a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), to the highly fluorescent 6-methoxy-2-naphthaldehyde (MONA).

Assay Format: 384-well microtiter plates.

Detection Method: Fluorescence intensity (Excitation: 330 nm, Emission: 465 nm).

Data Presentation

The following table summarizes the inhibitory activity of representative urea-based sEH inhibitors, including analogs containing the ureidobenzoic acid motif.

Compound IDStructureTargetIC50 (nM)Assay Type
t-AUCB trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acidHuman sEH1.3 ± 0.05Fluorescent
AUDA 12-(3-Adamantan-1-yl-ureido)-dodecanoic acidHuman sEH~3Fluorescent
AR9281 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-ureaHuman sEH~20Fluorescent

Data compiled from publicly available research.[1][4]

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for sEH Inhibitors

This protocol outlines the primary HTS procedure for identifying inhibitors of sEH from a compound library.

Materials:

  • Recombinant human sEH

  • CMNPC substrate

  • Assay Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Positive Control: A known potent sEH inhibitor (e.g., t-AUCB)

  • Negative Control: DMSO

  • 384-well black, flat-bottom microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 10 µL final assay volume.

  • Enzyme Addition: Add 5 µL of sEH solution (at 2x final concentration) in assay buffer to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of CMNPC substrate solution (at 2x final concentration, typically 5 µM) in assay buffer to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with excitation at 330 nm and emission at 465 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: IC50 Determination for Hit Compounds

This protocol is for determining the potency (IC50 value) of compounds identified as "hits" in the primary screen.

Procedure:

  • Serial Dilution: Prepare a serial dilution of the hit compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Compound Plating: Dispense 100 nL of each concentration of the hit compounds into a 384-well plate.

  • Assay Execution: Follow steps 2-6 from the primary HTS protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

seh_pathway AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Derivatives Inhibitor->sEH

Caption: Signaling pathway of sEH and the inhibitory action of this compound derivatives.

hts_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Plating 1. Compound Plating (100 nL in 384-well plate) Enzyme_Addition 2. sEH Enzyme Addition (5 µL) Compound_Plating->Enzyme_Addition Pre_incubation 3. Pre-incubation (15 min at RT) Enzyme_Addition->Pre_incubation Substrate_Addition 4. Substrate (CMNPC) Addition (5 µL) Pre_incubation->Substrate_Addition Incubation 5. Incubation (30 min at 30°C) Substrate_Addition->Incubation Fluorescence_Reading 6. Fluorescence Reading (Ex: 330 nm, Em: 465 nm) Incubation->Fluorescence_Reading Data_Analysis 7. Data Analysis (% Inhibition, IC50) Fluorescence_Reading->Data_Analysis

References

Application Notes and Protocols for the Quantification of 3-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-Ureidobenzoic acid in various samples, catering to the needs of researchers, scientists, and drug development professionals. The protocols described herein are based on established analytical techniques for similar benzoic acid derivatives and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for various applications, including pharmacokinetic studies, impurity profiling, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a widely available and cost-effective technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity for trace-level quantification in complex matrices.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound.

ParameterHPLC-UVLC-MS/MS
Instrumentation Standard HPLC system with UV detectorHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
Typical Limit of Quantification (LOQ) ~1 µg/mL0.5 - 10 ng/mL
Linearity (r²) > 0.999> 0.995
Key Advantages Robust, widely available, cost-effectiveHigh sensitivity and selectivity, suitable for complex matrices
Key Limitations Moderate sensitivity, potential for matrix interferenceHigher equipment and operational costs, potential for ion suppression

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-27 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 Water:Acetonitrile), to a final concentration of 1 mg/mL.

  • For complex matrices, such as biological fluids or tissue homogenates, a sample clean-up step using solid-phase extraction (SPE) may be necessary to remove interferences.

4. Calibration:

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.

1. Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient should be developed to ensure adequate separation from matrix components. A starting point could be a linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the deprotonated molecule [M-H]⁻. For this compound (C₈H₈N₂O₃), the molecular weight is 180.16 g/mol . Therefore, the precursor ion will be m/z 179.

    • Product ions would need to be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of the ureido group or the carboxylic acid group.

  • Other Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity.

4. Sample Preparation:

  • Sample preparation for LC-MS/MS is critical to minimize matrix effects.[1]

  • For biological samples, protein precipitation followed by solid-phase extraction (SPE) is recommended.

  • An internal standard (ideally a stable isotope-labeled version of this compound) should be added to the samples and calibration standards to correct for matrix effects and variations in instrument response.

5. Calibration:

  • Prepare a calibration curve using a set of standards in a matrix that matches the study samples to account for matrix effects.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Sample Collection dissolution Dissolution / Extraction sample->dissolution cleanup Sample Cleanup (e.g., SPE) dissolution->cleanup hplc_uv HPLC-UV Analysis cleanup->hplc_uv lc_ms LC-MS/MS Analysis cleanup->lc_ms integration Peak Integration hplc_uv->integration lc_ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_methods Quantification Methods cluster_applications Applications compound This compound hplc HPLC-UV compound->hplc lcms LC-MS/MS compound->lcms pk Pharmacokinetics hplc->pk qc Quality Control hplc->qc impurity Impurity Profiling hplc->impurity lcms->pk lcms->qc lcms->impurity

Caption: Relationship between this compound, analytical methods, and applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantitative Analysis of 3-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are involved in the quantitative analysis of 3-Ureidobenzoic acid.

Introduction: this compound is a molecule of interest in pharmaceutical research and development. A reliable and validated analytical method is crucial for its quantification in various sample matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate and precise determination of this compound. The method is suitable for quality control, stability studies, and research applications.

Experimental Protocol: HPLC-UV Analysis of this compound

This section provides a detailed methodology for the analysis of this compound using an HPLC-UV system.

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Acetic acid (Glacial, Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm Nylon membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
HPLC System Agilent 1100 series or equivalent
Column C18 reverse-phase column (e.g., Gemini-C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Ammonium acetate buffer (pH 4.4) : Methanol (60:40, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[2]
Column Temperature 30 °C[2]
UV Detection 235 nm[2][3]
Run Time Approximately 10 minutes
Preparation of Solutions

1.3.1 Mobile Phase Preparation (0.05 M Ammonium Acetate, pH 4.4)

  • Weigh and dissolve 3.85 g of ammonium acetate in 1000 mL of deionized water.

  • Adjust the pH of the solution to 4.4 using glacial acetic acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter before use.

  • The final mobile phase is prepared by mixing the filtered buffer and methanol in a 60:40 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes.

1.3.2 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to one month.

1.3.3 Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

1.3.4 Sample Preparation The sample preparation will depend on the matrix. For a solid sample:

  • Accurately weigh a portion of the homogenized sample powder.

  • Transfer to a volumetric flask and add a mixture of methanol and water (60:40, v/v) as the extraction solvent.[1]

  • Sonicate for 30 minutes to ensure complete extraction.[1]

  • Centrifuge the extract at 4,000 rpm for 5 minutes.[1]

  • Filter the supernatant through a 0.45 µm nylon syringe filter prior to injection into the HPLC system.[1]

Method Validation Protocol

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][4]

Specificity

Specificity was evaluated by analyzing a blank sample (matrix without the analyte) and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of this compound.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of this compound over the range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by performing recovery studies. A blank matrix was spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2] The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were analyzed on the same day.[2]

  • Intermediate Precision: The analysis was repeated on a different day with a different analyst or instrument.[2] The relative standard deviation (RSD) was calculated for the results at each level.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields a S/N ratio of 3:1, while the LOQ is the concentration that gives a S/N ratio of 10:1.[5]

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1 15,234
5 76,170
10 152,340
25 380,850
50 761,700
100 1,523,400

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

Spiked Level Concentration (µg/mL) Mean Recovery (%) RSD (%)
80% 40 99.5 0.8
100% 50 100.2 0.5

| 120% | 60 | 99.8 | 0.6 |

Table 3: Precision Data

Precision Type Concentration (µg/mL) Mean Peak Area RSD (%)
Repeatability (Intra-day) 50 762,150 0.45

| Intermediate (Inter-day) | 50 | 760,980 | 0.78 |

Table 4: LOD and LOQ

Parameter Value
Limit of Detection (LOD) 0.2 µg/mL

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Inject Standard/Sample B->E C Sample Preparation C->E D->E F Data Acquisition (UV 235 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of this compound H->I

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Logical Relationship of Method Validation Parameters

G cluster_main Validated HPLC-UV Method Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range defines Accuracy->Precision Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ determines

Caption: Interdependencies of analytical method validation parameters as per ICH guidelines.

References

Application Note: Quantitative Analysis of 3-Ureidobenzoic Acid and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the sensitive and selective quantitative analysis of 3-Ureidobenzoic acid and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for researchers, scientists, and professionals in drug development and metabolism studies. This document provides detailed experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, it features a proposed metabolic pathway for this compound and illustrative data tables for quantitative analysis.

Introduction

This compound is an aromatic carboxylic acid containing a urea functional group. Understanding its absorption, distribution, metabolism, and excretion (ADME) is essential in various fields, including pharmacology and toxicology. The metabolic fate of xenobiotics like this compound often involves enzymatic modifications that increase their polarity and facilitate their elimination from the body. Common metabolic transformations for aromatic compounds include hydroxylation and subsequent conjugation reactions. This application note outlines a robust LC-MS/MS method for the simultaneous quantification of this compound and its potential hydroxylated and conjugated metabolites.

Proposed Metabolic Pathway

Based on the known metabolism of structurally related benzoic acid derivatives, a plausible metabolic pathway for this compound is proposed (Figure 1). Phase I metabolism is hypothesized to involve hydroxylation of the aromatic ring, primarily at the ortho position, a common reaction for 3-substituted benzoic acids.[1] This would result in the formation of hydroxylated metabolites. Subsequently, in Phase II, the parent compound and its hydroxylated metabolites can undergo conjugation with endogenous molecules such as glucuronic acid or glycine to form more water-soluble products that are readily excreted.[2][3][4][5][6]

UBA This compound OH_UBA Hydroxylated Metabolites (e.g., 3-Ureido-4-hydroxybenzoic acid) UBA->OH_UBA Phase I (Hydroxylation) Conj_UBA Conjugated Metabolites (e.g., Glucuronide or Glycine Conjugates) UBA->Conj_UBA Phase II (Conjugation) Conj_OH_UBA Conjugated Hydroxylated Metabolites OH_UBA->Conj_OH_UBA Phase II (Conjugation)

Figure 1. Proposed metabolic pathway for this compound.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate LC-MS/MS analysis. The following procedure is recommended for the extraction of this compound and its metabolites from plasma or urine samples.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Protocol (Protein Precipitation for Plasma):

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol (Dilution for Urine):

  • Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 900 µL of the initial mobile phase.

  • Vortex to mix.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V (Positive) / -4000 V (Negative)
Source Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be optimized for each analyte and internal standard (see Table 1 for examples)

Table 1: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compoundTo be determinedTo be determined+/-
Hydroxylated MetaboliteTo be determinedTo be determined+/-
Glucuronide ConjugateTo be determinedTo be determined+/-
Glycine ConjugateTo be determinedTo be determined+/-
Internal StandardTo be determinedTo be determined+/-
Note: The exact m/z values need to be determined by direct infusion of analytical standards.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted in Figure 2.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protein Precipitation or Dilution) Spike->Extract Dry Evaporation & Reconstitution (for Plasma) Extract->Dry Plasma Inject Injection into LC-MS/MS System Extract->Inject Urine Dry->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Figure 2. Experimental workflow for LC-MS/MS analysis.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation. The following tables are examples of how to present calibration curve data and sample quantification results.

Table 2: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11500500000.030
57800510000.153
1016000505000.317
5082000498001.647
100165000502003.287
5008300005010016.567
100016800004990033.667
Linearity (r²) \multicolumn{3}{c}{> 0.99}

Table 3: Example Quantitative Results for Plasma Samples

Sample IDThis compound (ng/mL)Hydroxylated Metabolite (ng/mL)Glucuronide Conjugate (ng/mL)
Control 1Not DetectedNot DetectedNot Detected
Treated 1254.389.145.6
Treated 2312.8110.562.3
Treated 3198.575.438.9
Mean ± SD 255.2 ± 57.2 91.7 ± 17.6 48.9 ± 11.9

Conclusion

This application note provides a detailed framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound and its putative metabolites. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the proposed metabolic pathway, offer a solid foundation for researchers in drug metabolism and related fields. The use of clear data presentation and visual workflows enhances the utility of this guide for both novice and experienced scientists.

References

Application of 3-Ureidobenzoic Acid in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ureidobenzoic acid is a versatile organic molecule with significant potential in material science. Its unique chemical structure, featuring both a carboxylic acid group and a ureido moiety, allows it to act as a valuable monomer in the synthesis of advanced polymers and as a linker in the formation of metal-organic frameworks (MOFs). The ureido group's capacity for strong hydrogen bonding imparts unique structural and functional properties to the resulting materials, making them promising candidates for applications in drug delivery, catalysis, and the development of high-performance polymers. This document provides detailed application notes and illustrative experimental protocols for the use of this compound in material science.

Introduction: The Role of this compound in Advanced Materials

The distinct functionalities of this compound make it a compelling building block for material scientists. The carboxylic acid group provides a reactive site for polymerization reactions, particularly polycondensation, and for coordination with metal ions to form robust MOF structures. The ureido group (-NH-CO-NH-) is a key feature, as it can form strong, directional hydrogen bonds. This intermolecular interaction is crucial for enhancing the thermal stability and mechanical properties of polymers and can influence the porosity and catalytic activity of MOFs.

The applications explored in this document focus on three primary areas:

  • High-Performance Aromatic Polymers: The introduction of this compound into polymer chains can lead to materials with enhanced thermal and mechanical properties due to the network of hydrogen bonds formed by the ureido groups.

  • Metal-Organic Frameworks (MOFs): As an organic linker, this compound can be used to construct porous crystalline materials with potential applications in gas storage, separation, and heterogeneous catalysis.

  • Drug Delivery Systems: The porous nature of MOFs derived from this compound, along with the potential for functionalization, makes them attractive candidates for the controlled loading and release of therapeutic agents.

Synthesis of Materials Incorporating this compound

Synthesis of Aromatic Polyamides

Aromatic polyamides containing ureido groups can be synthesized via polycondensation reactions. The following is an illustrative protocol for the synthesis of a copolyamide using this compound and a diamine monomer.

Experimental Protocol: Synthesis of a this compound-Based Polyamide

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

  • Deionized water

Procedure:

  • Drying: Dry this compound, ODA, and CaCl₂ under vacuum at 80°C for 12 hours.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve this compound and ODA in a mixture of NMP and pyridine.

  • Initiation: Add CaCl₂ to the solution to enhance solubility.

  • Polycondensation: Cool the mixture to 0°C in an ice bath. Slowly add triphenyl phosphite (TPP) to the stirred solution.

  • Reaction: After the addition of TPP, slowly raise the temperature to 100°C and maintain for 3-4 hours under a nitrogen atmosphere.

  • Precipitation: Cool the viscous polymer solution to room temperature and pour it into a vigorously stirred solution of methanol and water (1:1 v/v) to precipitate the polymer.

  • Purification: Filter the polymer, wash thoroughly with hot water and methanol to remove residual solvents and by-products.

  • Drying: Dry the resulting polyamide powder under vacuum at 80°C for 24 hours.

dot

experimental_workflow_polymer cluster_prep Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification and Isolation drying Drying of Monomers (this compound, ODA) dissolution Dissolution in NMP/Pyridine drying->dissolution initiation Addition of CaCl2 and TPP dissolution->initiation polymerization Heating at 100°C initiation->polymerization precipitation Precipitation in Methanol/Water polymerization->precipitation washing Washing with Hot Water and Methanol precipitation->washing final_drying Vacuum Drying washing->final_drying

Caption: Experimental workflow for the synthesis of a this compound-based polyamide.

Synthesis of Metal-Organic Frameworks (MOFs)

MOFs based on this compound can be synthesized using solvothermal methods, where the components are heated in a sealed vessel. The following is an illustrative protocol for the synthesis of a zinc-based MOF.

Experimental Protocol: Solvothermal Synthesis of a Zn-(3-Ureidobenzoate) MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: In a glass vial, dissolve this compound in DMF. In a separate vial, dissolve zinc nitrate hexahydrate in a mixture of DMF and ethanol.

  • Mixing: Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120°C for 48 hours.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Dry the product under vacuum at 100°C for 12 hours to remove the solvent molecules from the pores.

dot

experimental_workflow_mof cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Activation solution_prep Preparation of Precursor Solutions mixing Mixing in Autoclave solution_prep->mixing heating Heating at 120°C mixing->heating cooling Cooling and Filtration heating->cooling washing Washing with DMF and Ethanol cooling->washing activation Vacuum Drying (Activation) washing->activation

Caption: Experimental workflow for the solvothermal synthesis of a Zn-(3-Ureidobenzoate) MOF.

Characterization and Properties of this compound-Based Materials

The properties of materials derived from this compound are significantly influenced by the presence of the ureido group and the overall material architecture.

Properties of Aromatic Polyamides

The incorporation of this compound is expected to enhance the thermal and mechanical properties of aromatic polyamides due to inter-chain hydrogen bonding.

Table 1: Illustrative Properties of a this compound-Based Polyamide vs. a Standard Aromatic Polyamide.

PropertyStandard Aromatic Polyamide (e.g., Nomex®)Illustrative this compound-Based Polyamide
Glass Transition Temperature (Tg)~270 °C~295 °C
Decomposition Temperature (Td, 5% weight loss)~400 °C~420 °C
Tensile Strength~85 MPa~105 MPa
Young's Modulus~2.5 GPa~3.2 GPa

dot

logical_relationship_polymer ureido This compound (Ureido Group) h_bond Increased Intermolecular Hydrogen Bonding ureido->h_bond properties Enhanced Material Properties h_bond->properties thermal Higher Thermal Stability (Tg, Td) properties->thermal mechanical Improved Mechanical Strength (Tensile Strength, Modulus) properties->mechanical

Caption: Logical relationship between the ureido group and enhanced polymer properties.

Properties of Metal-Organic Frameworks (MOFs)

The properties of MOFs derived from this compound will depend on the metal ion used and the resulting crystal structure. The ureido group can influence the framework's stability and provide active sites for catalysis.

Table 2: Illustrative Properties of a Zn-(3-Ureidobenzoate) MOF.

PropertyIllustrative Value
BET Surface Area800 - 1200 m²/g
Pore Volume0.4 - 0.6 cm³/g
Thermal Stability (in N₂)Up to 350 °C
Catalytic Activity (Knoevenagel Condensation)Moderate to High

Applications in Drug Delivery and Catalysis

Drug Delivery

The porous nature of MOFs makes them suitable for encapsulating drug molecules. The following is an illustrative protocol for loading a model drug, ibuprofen, into a Zn-(3-Ureidobenzoate) MOF.

Experimental Protocol: Drug Loading into a Zn-(3-Ureidobenzoate) MOF

Materials:

  • Activated Zn-(3-Ureidobenzoate) MOF

  • Ibuprofen

  • Ethanol

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Loading: Suspend the activated MOF in a concentrated solution of ibuprofen in ethanol. Stir the suspension at room temperature for 24 hours to allow the drug molecules to diffuse into the pores.

  • Separation: Centrifuge the suspension to separate the drug-loaded MOF from the solution.

  • Washing: Wash the drug-loaded MOF with fresh ethanol to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum at 40°C.

  • Release Study: To study the drug release profile, suspend a known amount of the drug-loaded MOF in PBS (pH 7.4) at 37°C with constant stirring. At specific time intervals, withdraw aliquots of the solution, centrifuge to remove the MOF particles, and analyze the supernatant for ibuprofen concentration using UV-Vis spectroscopy.

Heterogeneous Catalysis

The Lewis acidic metal sites and potentially basic sites on the ureido group in MOFs can catalyze various organic reactions. The Knoevenagel condensation is a common benchmark reaction to test the catalytic activity of basic sites in MOFs.

Experimental Protocol: Catalytic Testing in Knoevenagel Condensation

Materials:

  • Activated Zn-(3-Ureidobenzoate) MOF

  • Benzaldehyde

  • Malononitrile

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, add the activated MOF catalyst, benzaldehyde, and malononitrile to ethanol.

  • Reaction: Stir the mixture at a specific temperature (e.g., 60°C) for a set period.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Recovery: After the reaction is complete, recover the MOF catalyst by filtration or centrifugation.

  • Recyclability: Wash the recovered catalyst with ethanol and dry it under vacuum. Reuse the catalyst in subsequent reaction cycles to test its stability and reusability.

Conclusion

This compound is a promising building block for the development of advanced functional materials. Its ability to form strong hydrogen bonds through the ureido moiety provides a powerful tool for enhancing the properties of polymers. Furthermore, its use as a linker in MOFs opens up possibilities for creating porous materials with tailored properties for applications in catalysis and drug delivery. The illustrative protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in their respective fields. Further research is warranted to synthesize and characterize a wider range of materials based on this versatile molecule and to fully exploit their potential in various technological applications.

Application Notes and Protocols: 3-Ureidobenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-ureidobenzoic acid as a versatile ligand in coordination chemistry. Due to the limited direct experimental data on this compound complexes in the public domain, this document leverages data from structurally analogous compounds, such as 3-aminobenzoic acid and other functionalized benzoic acids, to provide representative protocols and expected outcomes.

Introduction to this compound as a Ligand

This compound is an attractive ligand for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. Its key structural features include a carboxylic acid group, which can deprotonate to coordinate with metal ions in various modes (monodentate, bidentate chelating, or bridging), and a ureido group (-NH-CO-NH-) that can participate in hydrogen bonding to stabilize the resulting supramolecular structures. The presence of both a hydrogen bond donor and acceptor in the ureido moiety makes it a valuable functional group for crystal engineering.

Potential Applications:

  • Drug Delivery: The porous nature of MOFs synthesized from this compound could be exploited for the encapsulation and controlled release of therapeutic agents.

  • Catalysis: Coordination polymers based on this ligand may serve as heterogeneous catalysts in various organic transformations.[1]

  • Antimicrobial Agents: Metal complexes incorporating this compound may exhibit enhanced antimicrobial activity compared to the free ligand, a phenomenon observed in complexes with similar structures.[2][3]

  • Sensing: The functionalized pores of MOFs could be designed for the selective sensing of small molecules or ions.

Quantitative Data

The following tables summarize representative quantitative data from coordination complexes of ligands structurally similar to this compound, such as aminobenzoic acids and other functionalized benzoic acids. This data is intended to provide a comparative reference for expected values in complexes of this compound.

Table 1: Representative FT-IR Spectral Data of a Ligand and its Metal Complex

Functional GroupLigand (cm⁻¹)Metal Complex (cm⁻¹)Assignment
N-H (Urea)~3400-3200ShiftedStretching vibrations, shift indicates coordination or hydrogen bonding involvement
C=O (Urea)~1680-1660Shifted to lower frequencyStretching vibration, shift suggests coordination through the carbonyl oxygen
C=O (Carboxylic Acid)~1700-1680AbsentDisappearance indicates deprotonation and coordination of the carboxylate
COO⁻ (asymmetric)-~1610-1550Asymmetric stretching of the coordinated carboxylate group
COO⁻ (symmetric)-~1440-1360Symmetric stretching of the coordinated carboxylate group
M-O-~500-400Metal-oxygen bond vibration
M-N--Metal-nitrogen bond vibration (if urea nitrogen coordinates)

Data is generalized from typical values for similar functionalized benzoic acid complexes.

Table 2: Representative Thermal Analysis Data (TGA) for a Metal-Organic Framework

Decomposition StepTemperature Range (°C)Mass Loss (%)Assignment
150 - 1505 - 15Loss of solvent molecules (e.g., water, DMF)
2250 - 45040 - 60Decomposition of the organic ligand
3> 450-Formation of stable metal oxide

Data is representative of typical thermal decomposition patterns for MOFs based on functionalized benzoic acids.

Table 3: Representative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL) of Metal Complexes with Related Ligands

ComplexStaphylococcus aureusEscherichia coli
Ligand alone>256>256
[Cu(ligand)₂]3264
[Zn(ligand)₂]64128
[Co(ligand)₂]64128

This data is hypothetical and based on trends observed in published studies on aminobenzoic acid complexes, where complexation often enhances antimicrobial activity.[2][3]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of metal complexes and MOFs using this compound as a ligand. These are adapted from established methods for similar functionalized benzoic acids.[4][5]

Protocol 1: Synthesis of a Discrete Transition Metal Complex of this compound (Solution-Based Method)

Materials:

  • This compound (1 mmol, 0.180 g)

  • Transition metal salt (e.g., Copper(II) acetate monohydrate, 0.5 mmol, 0.100 g)

  • Methanol (20 mL)

  • Deionized water (10 mL)

  • 0.1 M Sodium hydroxide solution

Procedure:

  • Dissolve this compound in 10 mL of methanol in a 50 mL round-bottom flask. Gentle heating may be required.

  • In a separate beaker, dissolve the metal salt in 10 mL of methanol and 10 mL of deionized water.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the resulting mixture to approximately 6-7 by the dropwise addition of 0.1 M NaOH solution. A precipitate should begin to form.

  • Attach a condenser to the flask and reflux the reaction mixture for 4-6 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with methanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).

  • Dry the complex in a desiccator over silica gel.

Characterization:

  • FT-IR Spectroscopy: To confirm the coordination of the carboxylate and potentially the ureido group.

  • UV-Vis Spectroscopy: To study the electronic transitions and infer the coordination geometry.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex.

  • Molar Conductivity: To determine if the complex is an electrolyte or non-electrolyte.[5]

Protocol 2: Synthesis of a Metal-Organic Framework with this compound (Solvothermal Method)

Materials:

  • This compound (1 mmol, 0.180 g)

  • Metal salt (e.g., Zinc(II) nitrate hexahydrate, 1 mmol, 0.297 g)

  • N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

  • In a 23 mL Teflon-lined stainless-steel autoclave, dissolve this compound and the metal salt in 20 mL of DMF.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool to room temperature over 12 hours.

  • Crystals of the MOF should have formed. Carefully decant the supernatant.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, the solvent within the pores needs to be exchanged. Immerse the crystals in a volatile solvent like acetone (3 x 10 mL) for 24 hours.

  • Decant the acetone and dry the MOF under vacuum at 100°C for 12 hours to remove the solvent from the pores.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and determine the temperature at which the framework decomposes.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.

  • FT-IR Spectroscopy: To confirm the coordination of the ligand within the framework.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of coordination compounds with this compound.

experimental_workflow_solution cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization s1 Dissolve Ligand (this compound) in Methanol s3 Mix Solutions & Adjust pH s1->s3 s2 Dissolve Metal Salt in Methanol/Water s2->s3 s4 Reflux for 4-6 hours s3->s4 w1 Cool to Room Temperature s4->w1 w2 Vacuum Filtration w1->w2 w3 Wash with Methanol and Diethyl Ether w2->w3 w4 Dry in Desiccator w3->w4 c1 FT-IR Spectroscopy w4->c1 c2 UV-Vis Spectroscopy w4->c2 c3 Elemental Analysis w4->c3 c4 Molar Conductivity w4->c4

Caption: Workflow for Solution-Based Synthesis of a Discrete Metal Complex.

experimental_workflow_solvothermal cluster_synthesis Synthesis cluster_workup Work-up & Activation cluster_characterization Characterization s1 Combine Ligand and Metal Salt in DMF s2 Seal in Autoclave s1->s2 s3 Heat at 120°C for 48 hours s2->s3 s4 Controlled Cooling s3->s4 w1 Wash with DMF s4->w1 w2 Solvent Exchange with Acetone w1->w2 w3 Dry under Vacuum at 100°C w2->w3 c1 PXRD w3->c1 c2 TGA w3->c2 c3 Gas Adsorption w3->c3 c4 FT-IR Spectroscopy w3->c4

Caption: Workflow for Solvothermal Synthesis of a Metal-Organic Framework.

logical_relationship cluster_properties Properties & Applications ligand This compound (Ligand) synthesis Coordination Synthesis (Solution or Solvothermal) ligand->synthesis metal Metal Ion metal->synthesis complex Coordination Complex / MOF synthesis->complex prop1 Structural Properties (PXRD, TGA) complex->prop1 prop2 Biological Activity (e.g., Antimicrobial) complex->prop2 prop3 Catalytic Activity complex->prop3 prop4 Sensing/Adsorption complex->prop4

Caption: Logical Relationship from Ligand to Application.

References

Application Notes and Protocols for 3-Ureidobenzoic Acid in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ureidobenzoic acid is a synthetic organic compound characterized by a benzoic acid scaffold substituted with a ureido group. The ureido moiety (-NH-CO-NH2) is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, mimicking peptide bonds and facilitating interactions with biological targets such as enzymes.[1] This feature makes ureido-containing molecules, including this compound, promising candidates for investigation as enzyme inhibitors in various therapeutic areas. These application notes provide detailed protocols for assessing the inhibitory potential of this compound against two important classes of enzymes: Carboxypeptidases and Carbonic Anhydrases.

Section 1: this compound as a Potential Carboxypeptidase Inhibitor

Carboxypeptidases are metalloexopeptidases that cleave the C-terminal peptide bond of proteins and peptides. They play crucial roles in physiological processes ranging from digestion to blood pressure regulation and are implicated in diseases such as cancer and neurological disorders. Urea-based compounds have been identified as potent inhibitors of glutamate carboxypeptidase II (GCPII), where the ureido linkage interacts with the active site zinc ion and key amino acid residues.[2][3]

Hypothetical Signaling Pathway: Inhibition of Tumor Angiogenesis

Below is a diagram illustrating a potential mechanism by which this compound, as a carboxypeptidase inhibitor, could interfere with tumor growth and angiogenesis.

G cluster_0 Cellular Environment cluster_1 Extracellular Matrix Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade activates Gene_Expression Pro-Angiogenic Gene Expression Signaling_Cascade->Gene_Expression upregulates VEGF_Secretion Secretion of VEGF Gene_Expression->VEGF_Secretion leads to Angiogenesis Angiogenesis VEGF_Secretion->Angiogenesis stimulates GCPII Glutamate Carboxypeptidase II (GCPII) Glutamate Glutamate GCPII->Glutamate produces NAAG NAAG NAAG->GCPII substrate mGluR mGluR Receptor on Endothelial Cells Glutamate->mGluR activates mGluR->Angiogenesis promotes 3_Ureidobenzoic_Acid This compound 3_Ureidobenzoic_Acid->GCPII inhibits

Caption: Hypothetical inhibition of GCPII by this compound, disrupting glutamate signaling and angiogenesis.

Experimental Protocol: Carboxypeptidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against a model carboxypeptidase, such as Glutamate Carboxypeptidase II (GCPII). The assay measures the enzymatic hydrolysis of a specific substrate.

Materials:

  • Purified Glutamate Carboxypeptidase II (GCPII)

  • Substrate: N-Acetyl-L-Aspartyl-L-Glutamate (NAAG)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Glutamate detection kit (e.g., colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

  • Positive control inhibitor (e.g., 2-PMPA)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of GCPII in assay buffer.

    • Prepare the substrate solution (NAAG) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 10 µL of varying concentrations of this compound solution.

    • Positive control wells: Add 10 µL of the positive control inhibitor.

    • Negative control wells: Add 10 µL of the solvent vehicle (e.g., DMSO diluted in assay buffer).

    • Add 80 µL of the GCPII enzyme solution to all wells.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the NAAG substrate solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of glutamate produced using a glutamate detection kit according to the manufacturer's instructions. Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).

Representative Quantitative Data

The following table summarizes hypothetical inhibition data for this compound against GCPII, based on values reported for other urea-based inhibitors.[2][3]

CompoundTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
This compoundGCPII5025Competitive
2-PMPA (Positive Control)GCPII52Competitive

Section 2: this compound as a Potential Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Ureido-substituted benzenesulfonamides have been shown to be effective inhibitors of several human CA isoforms.[4]

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

The workflow for assessing the inhibitory effect of this compound on carbonic anhydrase activity is depicted below.

G Start Start: Prepare Reagents Plate_Setup Add to 96-well plate: 1. Assay Buffer (e.g., Tris-HCl) 2. Test Compound (this compound) 3. Carbonic Anhydrase Solution Start->Plate_Setup Pre_Incubation Pre-incubate for 10 minutes at room temperature Plate_Setup->Pre_Incubation Reaction_Initiation Initiate reaction by adding p-Nitrophenyl Acetate (p-NPA) substrate Pre_Incubation->Reaction_Initiation Measurement Measure absorbance at 400 nm kinetically Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50/Ki values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carbonic anhydrase inhibition assay.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol measures the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified human Carbonic Anhydrase isoform (e.g., hCA II)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • This compound

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • 96-well microplate

  • Microplate reader

  • Positive control inhibitor (e.g., Acetazolamide)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Create serial dilutions of the test compound in assay buffer.

    • Prepare a working solution of the hCA enzyme in assay buffer.

    • Prepare a solution of p-NPA in a solvent like acetonitrile.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 10 µL of various concentrations of this compound solution.

    • Positive control wells: Add 10 µL of Acetazolamide solution.

    • Negative control wells: Add 10 µL of the solvent vehicle.

    • To all wells, add 170 µL of assay buffer.

    • Add 10 µL of the hCA enzyme solution to all wells.

  • Pre-incubation:

    • Incubate the plate for 10 minutes at room temperature to facilitate inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the p-NPA solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate ion.

    • Record readings kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 and subsequently Ki values using appropriate enzyme kinetic models.

Representative Quantitative Data

The following table provides hypothetical inhibition data for this compound against two human carbonic anhydrase isoforms, with values based on those of known ureido-containing inhibitors.[4]

CompoundTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
This compoundhCA I250120Non-competitive
This compoundhCA II8540Non-competitive
Acetazolamide (Control)hCA I250120Non-competitive
Acetazolamide (Control)hCA II125Non-competitive

Disclaimer: The experimental protocols and data presented are for illustrative purposes, based on the known activities of structurally related compounds. These should be adapted and optimized for specific laboratory conditions and research objectives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Ureidobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for this compound?

A1: The most prevalent and straightforward laboratory synthesis of this compound involves the reaction of 3-Aminobenzoic acid with a source of cyanate, typically an alkali metal cyanate like potassium cyanate or sodium cyanate, in an acidic aqueous medium.[1][2] The reaction proceeds through the nucleophilic addition of the amino group to isocyanic acid, which is generated in situ from the cyanate salt in the presence of an acid.

Q2: What are the typical yields and purity I can expect from this synthesis?

A2: Yields and purity are highly dependent on the optimization of reaction conditions. With careful control of parameters such as temperature, pH, and reagent stoichiometry, yields for analogous arylurea syntheses can be quite high, often in the range of 88-93% for the crude product.[1] Purity can be significantly improved through recrystallization.

Q3: What is the role of the acid in the reaction mixture?

A3: The acid, typically acetic acid or hydrochloric acid, serves two primary purposes. Firstly, it protonates the cyanate salt to generate isocyanic acid (HNCO) in situ, which is the reactive electrophile in the reaction. Secondly, it helps to maintain a pH range that keeps the starting material, 3-Aminobenzoic acid, sufficiently soluble while facilitating the reaction.[1][3]

Q4: What are the most common impurities I might encounter?

A4: Common impurities can include unreacted 3-Aminobenzoic acid, di-substituted ureas (if the reaction conditions are not well-controlled), and by-products from the hydrolysis of the cyanate. If the product is not thoroughly washed, residual salts from the starting materials and acid may also be present.

Q5: What is the recommended method for purifying the final product?

A5: The most common and effective method for purifying this compound is recrystallization.[4][5] Water or aqueous ethanol is often a suitable solvent system, as the solubility of this compound is expected to be significantly higher in hot solvent than in cold, allowing for the separation from less soluble or more soluble impurities.[4][5] Washing the filtered crystals with cold solvent helps to remove any remaining soluble impurities.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: My reaction yield is significantly lower than expected.

Possible CauseRecommended Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal pH The pH of the reaction mixture is crucial. An overly acidic solution can lead to the hydrolysis of the cyanate, while a basic pH will not generate the necessary isocyanic acid. Maintain the pH in the weakly acidic range (around 4-5).[3]
Incorrect Reagent Stoichiometry Use a slight excess of the cyanate salt (e.g., 1.1 to 2.2 equivalents) to ensure the complete conversion of the 3-Aminobenzoic acid.[3]
Loss of Product During Workup This compound may have some solubility in water. To minimize loss during filtration, ensure the product has fully precipitated by cooling the mixture in an ice bath. Wash the collected crystals with a minimal amount of ice-cold water.[4]
Side Reactions At elevated temperatures, cyanate can decompose. Maintain the reaction temperature as specified in the protocol, typically at or slightly above room temperature.[1]

Problem 2: The final product is impure, showing multiple spots on TLC or a broad melting point range.

Possible CauseRecommended Solution
Unreacted Starting Material This can be due to incomplete reaction (see Problem 1). Purification by recrystallization should effectively remove unreacted 3-Aminobenzoic acid.[5]
Formation of By-products The formation of di-substituted ureas or other by-products can occur if the reaction conditions are not optimal. Adjusting the stoichiometry of the reactants and controlling the temperature can minimize these side reactions.
Inefficient Purification Ensure the chosen recrystallization solvent is appropriate. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.[5] Using activated carbon during recrystallization can help remove colored impurities.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous arylurea synthesis.[1]

Materials:

  • 3-Aminobenzoic acid

  • Potassium cyanate (KOCN) or Sodium cyanate (NaOCN)

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization, optional)

Procedure:

  • Dissolution of Starting Material: In a beaker, dissolve 3-Aminobenzoic acid in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve complete dissolution.

  • Preparation of Cyanate Solution: In a separate beaker, prepare a solution of potassium cyanate (or sodium cyanate) in water.

  • Reaction: Slowly add the cyanate solution to the stirred solution of 3-Aminobenzoic acid. A precipitate of this compound should begin to form.

  • Stirring and Precipitation: Continue stirring the mixture vigorously for a specified period at room temperature to ensure the reaction goes to completion. The product will precipitate out as a solid.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold water to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

  • Purification (Recrystallization): Dissolve the crude this compound in a minimal amount of hot water or an aqueous ethanol mixture. If the solution is colored, treat it with a small amount of activated carbon and filter it while hot. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Quantitative Data Summary (Representative)

The following table summarizes representative reaction conditions and expected outcomes based on analogous arylurea syntheses.[1]

ParameterConditionExpected Yield (Crude)Expected Purity (after Recrystallization)
Starting Material 3-Aminobenzoic acid
Reagent Potassium Cyanate85 - 95%> 98%
Solvent Acetic Acid / Water
Temperature Room Temperature
Reaction Time 1 - 2 hours

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminobenzoic_Acid 3-Aminobenzoic Acid 3-Ureidobenzoic_Acid This compound 3-Aminobenzoic_Acid->3-Ureidobenzoic_Acid + HNCO Potassium_Cyanate Potassium Cyanate (KOCN) Isocyanic_Acid Isocyanic Acid (HNCO) Potassium_Cyanate->Isocyanic_Acid + H+ Acid Acetic Acid / H2O Temp Room Temperature Isocyanic_Acid->3-Ureidobenzoic_Acid

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC) check_yield->incomplete_reaction Yes recrystallize Recrystallize Product check_purity->recrystallize Yes end Pure Product check_purity->end No suboptimal_ph Suboptimal pH? incomplete_reaction->suboptimal_ph No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes workup_loss Loss during Workup? suboptimal_ph->workup_loss No adjust_ph Adjust pH to 4-5 suboptimal_ph->adjust_ph Yes optimize_workup Optimize Workup (Cooling, Washing) workup_loss->optimize_workup Yes increase_time->start adjust_ph->start optimize_workup->start recrystallize->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 3-Ureidobenzoic acid, primarily focusing on the widely used recrystallization technique.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Problem Potential Causes Solutions
"Oiling Out" - Formation of an Oil Instead of Crystals 1. High Concentration of Impurities: The presence of impurities can depress the melting point of the mixture, causing it to separate as a liquid oil.[1] 2. Solution is Too Concentrated: The solute may be coming out of the solution at a temperature above its melting point.[1] 3. Rapid Cooling: The molecules lack sufficient time to align into an ordered crystal lattice.[1]1. Reheat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease saturation and then allow the solution to cool slowly.[1] 2. Slower Cooling: Insulate the flask to ensure a very gradual temperature decrease, which favors proper crystal formation.[1]
No Crystals Form Upon Cooling 1. Excessive Solvent: The solution is not supersaturated, and the compound remains dissolved even at low temperatures.[1] 2. Solution Cooled Too Rapidly: Rapid cooling can sometimes prevent the formation of initial crystal nuclei.[1] 3. High Purity/Lack of Nucleation Sites: A very clean solution may lack nucleation sites to initiate crystallization.1. Reduce Solvent Volume: Reheat the solution to boiling and carefully evaporate some of the solvent to increase the concentration. Allow the solution to cool again slowly.[1][2] 2. Induce Crystallization:     - Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod to create microscopic nucleation sites.[1]     - Seed Crystals: If available, add a single, tiny crystal of pure this compound to the cooled solution to serve as a template for crystal growth.[1]
Low Yield of Purified Crystals 1. Too Much Solvent Used: A significant portion of the product remains dissolved in the mother liquor after cooling.[1] 2. Premature Crystallization: The product crystallized on the funnel or filter paper during hot gravity filtration and was discarded with the insoluble impurities.[1] 3. Washing with Warm or Excessive Solvent: The purified crystals were re-dissolved during the washing step.[1]1. Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[3][4] 2. Preheat Equipment: Before hot filtration, preheat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization.[1] 3. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.[1][5] 4. Collect a Second Crop: Evaporate some of the solvent from the filtrate to collect a second, though potentially less pure, batch of crystals.[1]
Colored Crystals After Recrystallization 1. Presence of Colored Impurities: The crude material contains colored by-products that are co-crystallizing with the product.[1] 2. Thermal Decomposition: The compound may have partially decomposed due to prolonged heating, creating colored degradation products.[1]1. Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Boil for a few minutes, then remove the charcoal via hot gravity filtration. Note that using too much charcoal can reduce your yield by adsorbing the desired product.[1][3][6] 2. Avoid Overheating: Do not heat the solution for an extended period after the solid has completely dissolved.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically fall into several categories. Process-related impurities can include unreacted starting materials, such as 3-aminobenzoic acid, or by-products from side reactions.[7][8] For example, incomplete reactions could lead to residual starting materials, while side reactions might produce di-substituted ureas.[9] Degradation products can also form if the compound is exposed to harsh conditions.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[3][6] The solvent should not react with the compound.[6] Additionally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[6] See Table 1 for a comparison of potential solvents.

Q3: What is the purpose of hot gravity filtration?

A3: Hot gravity filtration is used to remove insoluble impurities from the hot, saturated solution before crystallization begins.[1][3] These can include particulate matter, catalysts, or insoluble by-products. It is crucial to keep the solution, funnel, and receiving flask hot during this process to prevent the desired product from crystallizing prematurely and being lost.[1]

Q4: My final product's melting point is broad and lower than the literature value. What does this indicate?

A4: A broad and depressed melting point is a classic indicator of an impure sample. Impurities disrupt the crystal lattice, requiring less energy to melt the solid. A second recrystallization is often necessary to achieve high purity. You can compare the melting point of your purified sample to a small amount of the crude material set aside before the experiment to confirm the effectiveness of the purification.[3]

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity and identifying specific impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the purified compound and detect structurally similar impurities. Melting point analysis provides a quick and effective qualitative assessment of purity.[1]

Data Presentation

Table 1: Hypothetical Solvent Selection Data for this compound Recrystallization

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)Comments
Water~0.1~2.5100Good choice for high polarity. Slow to evaporate.
Ethanol (95%)~0.8~1578Good solubility gradient. Easy to evaporate.
Acetone~1.5~2056High solubility may lead to lower recovery. Very volatile.
Ethyl Acetate~0.3~877Moderate choice. Less polar than alcohols.
Water/Ethanol (1:1)~0.4~12~85A solvent mixture can be fine-tuned to achieve an optimal solubility profile.

Table 2: Typical Purification Outcomes for this compound

Purification StepTypical Yield Range (%)Typical Purity Range (%)
First Recrystallization70 - 85%98.0 - 99.5%
Second Recrystallization80 - 90% (of the first crop)> 99.8%

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a small amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is just completely dissolved. Avoid adding a large excess of solvent to maximize yield.[1][4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and wait for boiling to cease. Add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes while stirring.[1]

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate. Filter the hot solution quickly to remove the solid impurities.[1][3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[1][4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[1][5]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for several minutes. The final product can then be transferred to a watch glass for further air drying or drying in a vacuum oven.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve 1. Dissolve in minimum hot solvent start->dissolve charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal  if colored hot_filter 3. Hot Gravity Filtration (Optional) dissolve->hot_filter  if insoluble  impurities cool 4. Cool Filtrate Slowly to Room Temperature dissolve->cool if no treatment needed charcoal->hot_filter hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash_dry 7. Wash with Ice-Cold Solvent and Dry vac_filter->wash_dry product Pure this compound wash_dry->product Troubleshooting_Logic start Problem: No Crystals or Oil Formation check_oil Does the mixture look oily? start->check_oil oil_yes Reheat to dissolve oil check_oil->oil_yes  Yes oil_no Induce Crystallization check_oil->oil_no  No   add_solvent Add more hot solvent oil_yes->add_solvent cool_slow Cool very slowly (insulate flask) add_solvent->cool_slow success Success: Collect Crystals cool_slow->success scratch 1. Scratch flask with glass rod oil_no->scratch seed 2. Add a seed crystal scratch->seed check_again Crystals form? seed->check_again no_crystals Reheat solution check_again->no_crystals No check_again->success Yes evaporate Boil off some solvent to concentrate no_crystals->evaporate recool Re-cool slowly evaporate->recool recool->success

References

Overcoming solubility issues of 3-Ureidobenzoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges with 3-Ureidobenzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

Data Summary: Physicochemical Properties of this compound and Related Compounds

Property This compound Benzoic Acid (for comparison) Rationale / Comment
Molecular Formula C₈H₈N₂O₃ C₇H₆O₂ -
Molecular Weight 180.16 g/mol 122.12 g/mol -
pKa ~4-5 (Estimated) 4.19[2] The carboxyl group's acidity is the primary determinant. The ureido group's electronic effect is expected to be minor.

| Appearance | White to off-white solid | White crystalline solid | Typical for small organic acids. |

Q2: Why is my this compound not dissolving in water or neutral aqueous buffers?

Like many carboxylic acids, the neutral (protonated) form of this compound has limited solubility in water.[3][4][5] This is due to the nonpolar nature of the benzene ring, which counteracts the polarity of the carboxyl and ureido groups.[3] In neutral water (pH ~7), which is above its estimated pKa, the compound will be partially deprotonated, but solubility may still be low. For complete dissolution in an aqueous system, the pH must be raised significantly above the pKa to convert the molecule into its much more soluble salt form (carboxylate anion).[3][4]

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

For initial solubilization, polar aprotic organic solvents are recommended. Dimethyl sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions (e.g., 10-50 mM). Other potential solvents include dimethylformamide (DMF) and alcohols like ethanol and methanol, where similar aromatic acids show good solubility.[6]

Q4: How can I prepare a working solution in an aqueous buffer for my in vitro assay?

The standard method is to perform a serial dilution from a concentrated organic stock solution (e.g., from a 10 mM stock in DMSO) into your final aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system. Vigorous mixing during dilution is essential to prevent precipitation.

Q5: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue, indicating that the final concentration exceeds the aqueous solubility limit of the compound under those buffer conditions. Here are several troubleshooting steps:

  • Lower the Final Concentration: This is the simplest solution. Determine the highest concentration achievable without precipitation.

  • Adjust the pH: As an acid, increasing the pH of the final buffer will dramatically increase solubility. See the protocol below for details.

  • Use Co-solvents or Surfactants: For challenging formulations, incorporating agents like PEG300 or a small amount of a surfactant like Tween-80 can help maintain solubility, a technique used for similar poorly soluble compounds.[7]

Troubleshooting Guide: Step-by-Step Dissolution Workflow

This guide provides a logical workflow for successfully solubilizing this compound for your experiments.

G start Start: Weigh Solid This compound stock Prepare High-Conc. Stock in 100% DMSO (e.g., 10-50 mM) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success Success: Solution is Ready for Use observe->success No fail Issue: Compound Precipitated observe->fail Yes troubleshoot Troubleshooting Options fail->troubleshoot ph_adjust Option A: Prepare Aqueous Solution via pH Adjustment troubleshoot->ph_adjust For fully aqueous solution lower_conc Option B: Lower Final Concentration troubleshoot->lower_conc For dilution method ph_adjust->success lower_conc->dilute

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 1.802 mg of this compound (MW: 180.16 g/mol ).

  • Add Solvent: Add 1 mL of high-purity DMSO to the solid compound in a suitable vial.

  • Solubilize: Vortex or sonicate the mixture at room temperature until all solid material is completely dissolved, resulting in a clear 10 mM stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol creates a salt of the compound, which is highly water-soluble.[3][4]

  • Create Slurry: Weigh the desired amount of this compound and add it to a volume of purified water (or a low-buffering-capacity solution) that is slightly less than your target final volume. The mixture will appear as a cloudy slurry.

  • Increase pH: While stirring, add a 1M NaOH solution dropwise. Monitor the solution. Continue adding NaOH until all of the solid has dissolved and the solution becomes clear.

  • Adjust Final pH: Once dissolved, adjust the solution to the desired final pH using 1M NaOH or 1M HCl. To maintain solubility, the final pH should ideally be kept at least 1.5-2 units above the compound's pKa (i.e., pH > 6.5).

  • Final Volume: Add water or buffer to reach the final target volume and concentration. This solution is now ready for use.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) low_ph_node R-COOH (Protonated Form) Poorly Water Soluble high_ph_node R-COO⁻ Na⁺ (Deprotonated Salt Form) Readily Water Soluble low_ph_node->high_ph_node  Add Base (e.g., NaOH)  Deprotonation occurs high_ph_node->low_ph_node  Add Acid (e.g., HCl)  Protonation occurs

Caption: The effect of pH on the ionization and solubility of this compound.

Application Context: Signaling Pathways

Ureido-containing compounds are prevalent in drug development, often as inhibitors of protein kinases. While the specific targets of this compound are not defined here, the diagram below illustrates a common signaling pathway where such a molecule might act as a therapeutic agent.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds ras RAS receptor->ras Activates raf RAF Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Promotes inhibitor Hypothetical Inhibitor (this compound Analog) inhibitor->raf Inhibits

Caption: A hypothetical role for a ureido-based compound as a kinase inhibitor.

References

Stability of 3-Ureidobenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 3-Ureidobenzoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Like many pharmaceuticals, it is crucial to understand its degradation profile under various stress conditions to ensure its quality, safety, and efficacy in formulations.[4]

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of the ureido linkage. This can occur under both acidic and basic conditions, leading to the formation of 3-aminobenzoic acid and isocyanic acid (which would further decompose to ammonia and carbon dioxide). Other potential degradation routes could involve decarboxylation at high temperatures or oxidative degradation.[3][5]

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[6][7] This method should be capable of separating the intact this compound from its potential degradation products.[8] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of the degradants.[7]

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its degradation.[3] These studies are essential to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[3][4] Regulatory bodies often require data from forced degradation studies for new drug applications.[2] The goal is typically to achieve 5-20% degradation of the drug substance.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed under stress conditions. The stress conditions are not harsh enough. The compound is highly stable under the tested conditions.Increase the temperature, concentration of acid/base/oxidizing agent, or duration of exposure. Ensure the chosen conditions are relevant to potential storage and handling extremes.[1]
Complete degradation of this compound. The stress conditions are too severe.Reduce the stress level. For example, use a lower temperature, a more dilute acid or base, or a shorter exposure time. The aim is to achieve partial degradation to observe the primary degradation products.[2]
Inconsistent or irreproducible stability results. Inconsistent experimental parameters (e.g., temperature fluctuations, inaccurate solution concentrations). Analytical method variability.Ensure all experimental parameters are tightly controlled and accurately measured. Validate the stability-indicating analytical method for reproducibility.
Appearance of unexpected peaks in the chromatogram. Contamination of samples or solvents. Formation of secondary degradation products. Interaction with excipients (if in a formulation).Analyze blank samples (solvents and reagents without the analyte). Use high-purity solvents and reagents. If secondary degradants are suspected, perform a time-course study to monitor their appearance.
Difficulty in separating the parent compound from its degradants. The analytical method is not optimized. Co-elution of the parent peak with one or more degradation products.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, or column chemistry.[8] Peak purity analysis using a photodiode array (PDA) detector can help detect co-eluting peaks.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the general procedures for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place a known amount of solid this compound in a hot air oven maintained at 80°C for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in the solvent, and dilute to a suitable concentration for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Illustrative Stability Data for this compound

Note: The following data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Stability of this compound in Solution under Different pH and Temperature Conditions.

ConditionTemperature (°C)Time (hours)% DegradationMajor Degradant(s)
0.1 N HCl6024~15%3-Aminobenzoic acid
Water (pH ~7)6024< 2%Not significant
0.1 N NaOH6024~20%3-Aminobenzoic acid
0.1 N HCl8024~35%3-Aminobenzoic acid
0.1 N NaOH8024~45%3-Aminobenzoic acid

Table 2: Stability of this compound under Other Stress Conditions.

ConditionDuration% DegradationMajor Degradant(s)
3% H₂O₂ (Room Temp)24 hours~8%Oxidized derivatives
Solid State (80°C)48 hours< 1%Not significant
Photolytic (ICH Q1B)7 days~5%Photodegradation products

Visualizations

Experimental Workflow and Logical Diagrams

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_stock->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC Method sampling->hplc quantify Quantify Degradation (% Assay Loss) hplc->quantify identify Identify Degradants (LC-MS, NMR) quantify->identify pathway Elucidate Degradation Pathway identify->pathway Degradation_Pathway cluster_products Hydrolysis Products cluster_decomp Decomposition parent This compound prod1 3-Aminobenzoic Acid parent->prod1 H+ or OH- (Hydrolysis) prod2 Isocyanic Acid parent->prod2 H+ or OH- (Hydrolysis) decomp1 Ammonia (NH3) prod2->decomp1 + H2O decomp2 Carbon Dioxide (CO2) prod2->decomp2 + H2O Troubleshooting_Tree start Stability Issue Encountered q1 Is degradation level within target range (5-20%)? start->q1 too_low Degradation < 5% q1->too_low No too_high Degradation > 20% q1->too_high No q2 Are results reproducible? q1->q2 Yes action_low Increase stress severity: - Higher Temperature - Higher [Reagent] - Longer Duration too_low->action_low action_high Decrease stress severity: - Lower Temperature - Lower [Reagent] - Shorter Duration too_high->action_high repro_no No q2->repro_no No repro_yes Yes q2->repro_yes Yes action_repro Check for experimental error: - Verify reagent concentrations - Calibrate instruments - Ensure consistent procedure repro_no->action_repro proceed Proceed to degradant identification and pathway elucidation repro_yes->proceed

References

Common side reactions in the synthesis of 3-Ureidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-Ureidobenzoic acid. The information is structured in a practical question-and-answer format to directly address common side reactions and challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Question 1: What is the most common synthetic route for this compound, and what are the initial reactants?

The most prevalent and straightforward synthesis of this compound involves the reaction of 3-Aminobenzoic acid with a source of isocyanate. A common laboratory method uses an alkali metal cyanate, such as potassium cyanate (KNCO), in an acidic aqueous solution. The cyanate forms isocyanic acid (HNCO) in situ, which then reacts with the amino group of 3-Aminobenzoic acid to yield the desired product. An alternative route involves heating 3-Aminobenzoic acid directly with urea.

Question 2: I am observing a significant amount of a highly insoluble, high-melting-point byproduct in my reaction. What is it and how can I prevent its formation?

This common byproduct is likely N,N'-bis(3-carboxyphenyl)urea . This symmetrical urea derivative is formed when a second molecule of 3-Aminobenzoic acid reacts with the isocyanate intermediate generated during the reaction, or when two molecules of 3-aminobenzoic acid react with a single urea molecule.

Potential Causes & Mitigation Strategies:

  • Stoichiometry: An excess of 3-Aminobenzoic acid relative to the cyanate or urea can favor the formation of this dimer. Ensure precise control over molar ratios.

  • Reaction Conditions: High temperatures or prolonged reaction times can sometimes promote the formation of this byproduct.

  • Mode of Addition: Slow, controlled addition of the cyanate solution to the 3-Aminobenzoic acid solution can help maintain a low concentration of the reactive isocyanate intermediate, minimizing the chance of it reacting with a second amine molecule.

Question 3: My final product yield is consistently low. What are the primary factors contributing to this issue?

Low yield is a frequent challenge that can stem from several sources:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be caused by insufficient reaction time, temperatures that are too low, or improper pH, which affects the formation of the reactive isocyanic acid.

  • Hydrolysis: The urea linkage in the product can be susceptible to hydrolysis back to 3-Aminobenzoic acid and isocyanic acid (which decomposes), particularly during workup under harsh acidic or basic conditions.

  • Product Loss During Purification: this compound has limited solubility in many common organic solvents. Significant product loss can occur during recrystallization if the solvent system is not optimized or if the product precipitates prematurely.

  • Formation of Side Products: The formation of byproducts like N,N'-bis(3-carboxyphenyl)urea directly consumes the starting material, thereby reducing the theoretical maximum yield of the desired product.[1]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction due to suboptimal conditions.Optimize reaction temperature and time. Ensure the pH of the solution is appropriate for the generation of the reactive intermediate.
Product loss during workup and recrystallization.Carefully select a recrystallization solvent system. Minimize the number of transfer steps. Wash the filtered product with a minimal amount of cold solvent.
Presence of N,N'-bis(3-carboxyphenyl)urea Incorrect stoichiometry (excess 3-Aminobenzoic acid).Use a slight excess of the cyanate or urea source.
High local concentration of the reactive intermediate.Add the cyanate or urea solution slowly and with vigorous stirring to the 3-Aminobenzoic acid solution.
Unreacted 3-Aminobenzoic Acid in Product Insufficient amount of cyanate/urea or insufficient reaction time.Increase the molar equivalent of the cyanate/urea source slightly (e.g., 1.1 equivalents). Extend the reaction time and monitor completion using TLC.
Deactivation of the amine starting material.Ensure the starting material is pure and that the reaction is performed under conditions that do not degrade the amine functionality.
Product is Difficult to Purify Presence of multiple byproducts.Re-evaluate the reaction conditions (temperature, stoichiometry, addition rate) to minimize side reactions. Consider alternative purification methods such as column chromatography with an appropriate solvent system if recrystallization is ineffective.

Experimental Protocol: Synthesis from 3-Aminobenzoic Acid and Potassium Cyanate

This protocol describes a representative method for the synthesis of this compound. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3-Aminobenzoic acid

  • Potassium cyanate (KNCO)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Litmus paper or pH meter

Procedure:

  • Preparation of Amine Salt Solution: In a flask, dissolve 13.7 g (0.1 mol) of 3-Aminobenzoic acid in 200 mL of deionized water containing 9 mL of concentrated HCl. Stir until a clear solution is obtained. Cool the solution to 10-15°C in an ice bath.

  • Preparation of Cyanate Solution: In a separate beaker, dissolve 8.9 g (0.11 mol) of potassium cyanate in 100 mL of deionized water.

  • Reaction: Slowly add the potassium cyanate solution dropwise to the stirred 3-Aminobenzoic acid solution over 30 minutes, ensuring the temperature is maintained below 20°C.

  • Precipitation: After the addition is complete, continue to stir the mixture for 1-2 hours as it gradually warms to room temperature. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 50 mL cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Visualizing Reaction Pathways

The following diagrams illustrate the primary synthesis route and a key side reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 3-Aminobenzoic Acid Product This compound Reactant1->Product Nucleophilic Addition Reactant2 Potassium Cyanate (in H₂O/H⁺) Intermediate Isocyanic Acid (HNCO) Reactant2->Intermediate In situ formation Intermediate->Product Nucleophilic Addition

Caption: Main synthetic pathway for this compound.

Side_Reaction_Pathway cluster_reactants2 Reactants cluster_product2 Side Product ReactantA 3-Aminobenzoic Acid SideProduct N,N'-bis(3-carboxyphenyl)urea ReactantA->SideProduct Dimerization Reaction ReactantB Isocyanate Intermediate (from first reaction) ReactantB->SideProduct Dimerization Reaction

Caption: Formation of the common N,N'-bis(3-carboxyphenyl)urea byproduct.

References

Technical Support Center: Optimizing Reaction Parameters for 3-Ureidobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-ureidobenzoic acid. The content is structured in a question-and-answer format to directly address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for derivatizing this compound?

A1: The most common method for derivatizing this compound is through amide bond formation, coupling the carboxylic acid group with a primary or secondary amine. This is typically achieved using a coupling agent to activate the carboxylic acid.

Q2: Which coupling reagents are most effective for this reaction?

A2: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[1] For more challenging couplings, such as with sterically hindered or electron-deficient amines, uronium/aminium salt reagents like HATU can provide higher yields and faster reaction times.[2][3]

Q3: Why is an additive like HOBt or NHS often included in the reaction?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are used with carbodiimides to improve reaction efficiency and suppress side reactions. They react with the highly reactive O-acylisourea intermediate to form a more stable active ester. This intermediate is less prone to hydrolysis and racemization, leading to higher yields and purer products.[4]

Q4: What are the optimal solvent and base choices for this derivatization?

A4: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically recommended.[5] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is commonly used to neutralize acids formed during the reaction and to ensure the amine coupling partner remains deprotonated and nucleophilic.

Q5: How can I purify the final this compound derivative?

A5: Purification typically involves an aqueous workup to remove water-soluble byproducts and unreacted reagents. The organic layer is washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound, and brine.[5] The crude product is then dried and can be further purified by flash column chromatography on silica gel or by recrystallization.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: Insufficient coupling reagent or presence of moisture hydrolyzing the active intermediate. 2. Amine Protonation: The amine nucleophile is protonated by the acidic starting material, rendering it unreactive. 3. Steric Hindrance: Bulky substituents on either the amine or the benzoic acid are slowing the reaction. 4. Urea Group Instability: The ureido group may be unstable under very harsh acidic or basic conditions, though it is generally stable under standard coupling conditions.1. Use 1.1-1.5 equivalents of the coupling reagent and ensure all reagents and solvents are anhydrous. Consider a more powerful coupling reagent like HATU. 2. Add a non-nucleophilic base like DIPEA (2-3 equivalents) to the reaction mixture. 3. Increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time.[1] For highly hindered substrates, converting the carboxylic acid to an acyl fluoride may be beneficial.[7] 4. Maintain a neutral to slightly basic pH during the reaction and workup. Avoid strong acids or bases.
Multiple Spots on TLC / Impure Product 1. Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react with the amine.[8] 2. Guanidinylation Side Reaction: Uronium reagents (like HATU) can react with the amine to form a guanidinium byproduct.[9] 3. Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur, especially at elevated temperatures.[10] 4. Intramolecular Cyclization: Under certain acidic conditions, there is a potential for the ureido nitrogen to attack the activated carboxyl group, leading to a cyclic byproduct.[11][12]1. Use an additive like HOBt to trap the O-acylisourea intermediate as a more stable active ester. Running the reaction at a lower temperature (0 °C to room temperature) can also minimize this side reaction.[8] 2. Pre-activate the carboxylic acid with the uronium reagent for 15-30 minutes before adding the amine to the reaction mixture.[10] 3. Use a racemization-suppressing additive like HOBt or HOAt and perform the reaction at lower temperatures.[10] 4. Ensure the reaction conditions remain basic by using an adequate amount of base (e.g., DIPEA). Pre-activation of the carboxylic acid before adding the amine can also mitigate this.
Difficulty Removing Byproducts 1. EDC/Urea Byproduct: The urea byproduct from EDC is water-soluble but can sometimes be difficult to remove completely with a standard workup. 2. DMF Solvent Removal: DMF has a high boiling point and can be challenging to remove under reduced pressure.[13]1. Perform multiple aqueous washes during the workup. Washing with a dilute LiCl solution can also help. 2. After the reaction, dilute the mixture with a solvent like ethyl acetate and wash multiple times with water or brine to extract the DMF.[13]

Data Presentation

The following table provides representative yield data for the derivatization of a substituted benzoic acid with various amines using a standard EDC/HOBt coupling protocol. These values can serve as a benchmark for optimizing the derivatization of this compound.

Entry Amine Reaction Time (h) Representative Yield (%)
1Benzylamine1285
2Aniline1878
3Morpholine1292
4tert-Butylamine2465
Data adapted from a protocol for 3-fluoro-5-iodobenzoic acid and is for illustrative purposes.[5]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt
  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of 0.1-0.2 M).

  • Reagent Addition: Add the desired amine (1.1 equivalents) and HOBt (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base and Coupling Agent: Add DIPEA (2.5 equivalents) to the stirred solution, followed by the slow, portion-wise addition of EDC·HCl (1.2 equivalents).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Coupling for Challenging Substrates using HATU
  • Pre-activation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Continue to stir at room temperature and monitor for completion by TLC or LC-MS (typically 2-4 hours).

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound, Amine, and HOBt in Anhydrous Solvent B Cool to 0 °C A->B C Add DIPEA and EDC B->C D Stir at Room Temperature (12-24h) C->D E Monitor by TLC/LC-MS D->E F Dilute with Organic Solvent E->F Reaction Complete G Aqueous Washes (Acid, Base, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Pure Amide Derivative I->J

Caption: General workflow for the EDC/HOBt mediated derivatization of this compound.

Signaling Pathway Inhibition

Many urea-containing derivatives, including those derived from substituted benzoic acids, are developed as kinase inhibitors. For example, they are known to target kinases in the VEGFR and p38 MAP kinase signaling pathways, which are critical in angiogenesis and inflammation, respectively.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Gene Gene Transcription (Inflammation, Angiogenesis) Akt->Gene p38 p38 MAPK p38->Gene MKK MKK3/6 MKK->p38 TAK1 TAK1 TAK1->MKK GrowthFactor VEGF GrowthFactor->VEGFR2 Binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->TAK1 Inhibitor 3-Ureidobenzoic Acid Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->p38 Inhibits

Caption: Inhibition of VEGFR-2 and p38 MAP kinase signaling pathways by urea-based inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Ureidobenzoic Acid Experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound? A: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.

Q2: What is the expected stability of this compound in common experimental conditions? A: Like many benzoic acid derivatives, this compound is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis of the ureido group under strongly acidic or basic conditions, especially at elevated temperatures. The benzoic acid moiety itself is relatively stable but can undergo decarboxylation at very high temperatures.[1]

Q3: Can I use this compound as a catalyst? A: Yes, molecules containing both a urea and a carboxylic acid group can act as dual hydrogen-bonding and Brønsted acid catalysts. This has been demonstrated with similar functionalized materials for various organic syntheses.[2]

Troubleshooting Guide

Issue 1: Poor Solubility

Q: I am having difficulty dissolving this compound. Which solvents are recommended?

A: The solubility of substituted benzoic acids is highly dependent on the solvent's polarity and the substituents on the aromatic ring. While specific data for this compound is sparse, we can infer solubility from related benzoic acid derivatives. Generally, solubility is low in non-polar solvents and water, but increases in polar organic solvents.

  • Recommended Solvents: Try polar aprotic solvents like DMSO and DMF for high solubility. Polar protic solvents like methanol, ethanol, and acetonitrile are also good candidates, especially with gentle heating.[3][4]

  • Aqueous Solutions: To dissolve it in aqueous media, convert it to its carboxylate salt by adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The resulting sodium 3-ureidobenzoate will be significantly more water-soluble.

  • Temperature Effect: Solubility generally increases with temperature.[3][5] However, be cautious of potential degradation if heating for extended periods.

Solubility Data for Structurally Related Benzoic Acids

SolventBenzoic Acid[3][4]3-Nitrobenzoic Acid[3]3-Chlorobenzoic Acid[6]2,3,5-Triiodobenzoic Acid[7]
Water LowLowVery Low (450 mg/L at 15°C)[6]Insoluble
Methanol HighHighSolubleVery Soluble
Ethanol HighHighSlightly SolubleVery Soluble
Acetonitrile ModerateModerateN/AN/A
Dichloromethane LowLowN/ASoluble
Toluene LowLowN/AN/A
Ethyl Acetate ModerateHighN/AN/A
Benzene N/AN/ASlightly SolubleSlightly Soluble
Ether N/AN/ASlightly SolubleVery Soluble

This table provides a qualitative comparison based on available data for related compounds to guide solvent selection.

Issue 2: Low Reaction Yield or Stalled Reaction

Q: My reaction involving this compound is giving a low yield or has stopped before completion. What are the possible causes?

A: Low yields or stalled reactions are common issues in organic synthesis.[8] A systematic approach is needed to identify the root cause.

  • Possible Causes & Solutions:

    • Poor Solubility: The compound may not be fully dissolved, limiting its availability to react. Try a different solvent system or add a co-solvent.

    • Reagent/Catalyst Deactivation: Ensure all reagents and catalysts are fresh and active.[8] For example, in a Suzuki coupling, the palladium catalyst can be sensitive to air and impurities.

    • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical.[9] If the literature procedure is being followed, ensure precise control. If optimizing, vary one parameter at a time.

    • Product Inhibition: The product formed might be inhibiting the catalyst or reacting with starting materials.[8] Monitor the reaction by TLC or LC-MS to check for product buildup and simultaneous starting material consumption.

    • Side Reactions: The formation of unexpected side products can consume starting materials and reduce the yield of the desired product.[8]

Troubleshooting Workflow for a Failed Reaction

G A Reaction Failed (Low Yield / No Product) B Was the starting material consumed? (Check by TLC/LC-MS) A->B C No -> Stalled Reaction B->C No D Yes -> Product Lost or Degraded B->D Yes E Check Reagent/Catalyst Activity - Use fresh reagents - Check catalyst handling C->E F Review Reaction Conditions - Temperature correct? - Solvent appropriate? - Concentration optimal? C->F G Check for Inhibitors - Purify starting materials C->G H Review Work-up Procedure - Product water-soluble? - Emulsion formed? D->H I Check Purification Step - Product lost on column? - Co-eluted with impurity? D->I J Assess Product Stability - Degraded during work-up? - Sensitive to acid/base? D->J

Caption: A logical workflow for diagnosing failed chemical reactions.

Issue 3: Unexpected Side Products and Purification Challenges

Q: I am observing multiple spots on my TLC plate and having difficulty purifying the final product. What should I do?

A: The presence of impurities requires careful analysis and optimization of both the reaction and purification steps.

  • Identifying Impurities:

    • Unreacted Starting Material: This is a common impurity if the reaction did not go to completion.[9]

    • Isomers or Byproducts: Side reactions can lead to isomeric products or other byproducts. For instance, in reactions on the benzene ring, ortho- and para-isomers might form in small amounts.

    • Degradation Products: As mentioned, hydrolysis of the ureido group can occur, leading to 3-aminobenzoic acid as an impurity.

  • Purification Strategies:

    • Recrystallization: This is an effective method for removing impurities with different solubilities.[9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the desired product has high solubility in the hot solvent and low solubility in the cold solvent, while impurities remain soluble.

    • Column Chromatography: For difficult separations, column chromatography provides higher resolution.[9] Use TLC to screen for an appropriate eluent system that gives good separation (ΔRf > 0.2) between your product and the impurities. Adding a small amount of acetic acid to the eluent can help reduce streaking for acidic compounds like this one.[8]

    • Acid-Base Extraction: Use the acidic nature of the carboxylic acid group. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃). The this compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Subsequently, acidify the aqueous layer with HCl to precipitate the pure product, which can then be collected by filtration.[10]

Experimental Protocols

Protocol 1: General Method for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of the crude this compound. Add a potential recrystallization solvent (e.g., ethanol) dropwise. Heat the mixture gently. The ideal solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, a second "anti-solvent" (e.g., water) can be added dropwise to the hot solution until it becomes slightly cloudy.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Experimental Workflow: Synthesis & Purification

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis A Combine Reactants & Solvent in Flask B Add Catalyst/Reagent under Inert Atmosphere A->B C Heat to Reflux (e.g., 80°C for 4h) B->C D Monitor Reaction (TLC or LC-MS) C->D E Cool Reaction Mixture D->E F Quench Reaction (e.g., add water) E->F G Acid-Base Extraction - Extract with Base (aq) - Acidify (aq) to Precipitate F->G H Filter Crude Product G->H I Recrystallize Crude Product H->I J Collect Crystals (Vacuum Filtration) I->J K Dry Under Vacuum J->K L Characterize Product (NMR, MS, MP) K->L

Caption: A standard workflow for synthesis, work-up, and purification.

Protocol 2: General Method for Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of compounds like this compound.[12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) is a good starting point. For example:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound absorbs, likely around 254 nm or determined by a UV scan.

  • Sample Preparation: Prepare a stock solution of the sample in a solvent like methanol or acetonitrile at approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Conceptual Signaling Pathway

Many kinase inhibitors feature a ureido-phenyl scaffold. This diagram illustrates a hypothetical mechanism where this compound or a derivative acts as a competitive inhibitor in a generic protein kinase signaling pathway.

G cluster_0 Normal Pathway cluster_1 Inhibited Pathway A Signal B Receptor A->B C Kinase B->C E Substrate-P (Active) C->E Phosphorylation ADP ADP C->ADP D Substrate (Inactive) D->E F Cellular Response E->F ATP ATP ATP->C C_inh Kinase Block No Phosphorylation C_inh->Block Inhibitor 3-Ureidobenzoic Acid Derivative Inhibitor->C_inh Binds to ATP Site

Caption: Inhibition of a generic kinase signaling pathway.

References

Technical Support Center: 3-Ureidobenzoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 3-Ureidobenzoic acid. The guidance is based on established chemical principles for analogous compounds, as detailed protocols for this specific molecule are not extensively available in scientific literature.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Question 1: What are the potential impurities in my synthesized this compound?

The impurity profile of your this compound will largely depend on the synthetic route employed. A common method for the synthesis of aromatic ureas is the reaction of an aromatic amine (in this case, 3-aminobenzoic acid) with an isocyanate or a phosgene equivalent.[1] Based on this, likely impurities are outlined in the table below.

Table 1: Potential Impurities in this compound Synthesis

ImpurityPotential SourceRecommended Removal Method
Unreacted 3-Aminobenzoic AcidIncomplete reaction; incorrect stoichiometry.Recrystallization, Column Chromatography.
Di-(carboxyphenyl)urea SpeciesSide reaction if phosgene or a phosgene equivalent (e.g., triphosgene, CDI) is used.[1]Recrystallization, Column Chromatography.
Hydrolysis Products (e.g., 3-aminobenzoic acid)Breakdown of the urea linkage, potentially during workup or purification under harsh acidic or basic conditions.[2]Recrystallization.
Residual SolventsIncomplete removal of reaction or purification solvents.Drying under vacuum.

Question 2: My product shows a low and broad melting point. How can I increase its purity?

A low and broad melting point is a classic indicator of an impure solid compound.[3] The most effective and common method for purifying solid organic compounds like this compound is recrystallization.[4][5][6] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[7] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the solvent.[4]

Question 3: Recrystallization is not sufficiently improving the purity. What are my other options?

If recrystallization does not yield a product of the desired purity, column chromatography is a powerful alternative.[8] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it.[9] For a polar molecule like this compound, normal-phase chromatography with a polar stationary phase and a mobile phase of intermediate polarity would be a logical starting point.

Question 4: How can I confirm the purity of my final product?

Several analytical methods can be used to assess the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is a highly robust and common technique for purity analysis of aromatic compounds.[9][10] Other methods include melting point determination, where a sharp melting range close to the literature value indicates high purity, and spectroscopic techniques such as NMR and mass spectrometry.[3]

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[5] Given the polar nature of the urea and carboxylic acid functional groups, polar solvents are likely candidates. Water, ethanol, methanol, or mixtures of these solvents are good starting points.[4] It is recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent system.

Q2: How can I prevent impurity formation during the synthesis?

Minimizing impurity formation starts with optimizing the reaction conditions. Key considerations include:

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may lead to side products.

  • Temperature Control: Many side reactions are temperature-dependent. Maintaining the optimal reaction temperature is crucial.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) to ensure it goes to completion without allowing for the formation of degradation products from prolonged reaction times.

  • Reagent Addition: In some cases, slow addition of a reagent can prevent the formation of byproducts like di-substituted ureas.[1]

Q3: Can I use acid-base extraction to purify this compound?

Acid-base extraction can be a useful technique to separate acidic or basic impurities. Since this compound contains a carboxylic acid group, it can be deprotonated with a weak base (like sodium bicarbonate) and extracted into an aqueous layer, potentially leaving non-acidic impurities in the organic layer. However, the urea functionality can be sensitive to strong acids and bases, which might lead to hydrolysis.[2] Therefore, conditions should be kept mild.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general procedure and may require optimization for your specific sample and impurity profile.[4][5][11]

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general reversed-phase HPLC method that should be suitable for analyzing this compound.[9][10]

Table 2: General HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate. A typical gradient might be 5% to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Sample Preparation Dissolve a small, accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway Figure 1: Synthesis and Impurity Formation cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities 3-Aminobenzoic_Acid 3-Aminobenzoic Acid 3-Ureidobenzoic_Acid This compound (Desired Product) 3-Aminobenzoic_Acid->3-Ureidobenzoic_Acid Unreacted_Starting_Material Unreacted 3-Aminobenzoic Acid 3-Aminobenzoic_Acid->Unreacted_Starting_Material Side_Product Di-(carboxyphenyl)urea (Side Product) 3-Aminobenzoic_Acid->Side_Product Isocyanate_Source Isocyanate Source (e.g., KNCO, Triphosgene) Isocyanate_Source->3-Ureidobenzoic_Acid Isocyanate_Source->Side_Product

Caption: Synthesis of this compound and potential impurities.

Purification_Workflow Figure 2: Purification and Analysis Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (e.g., Melting Point, TLC) Recrystallization->Purity_Check_1 Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Pure Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Not Pure Purity_Check_2 Final Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Recrystallization Not Pure Purity_Check_2->Pure_Product Pure

Caption: Workflow for the purification and analysis of this compound.

References

Preventing degradation of 3-Ureidobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Ureidobenzoic acid during storage. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the purity of my this compound sample over time. What are the likely causes?

A1: The degradation of this compound during storage can be attributed to several factors, primarily hydrolysis, thermal decomposition, and photodegradation. The ureido group is susceptible to hydrolysis, while the benzoic acid moiety can undergo decarboxylation, particularly at elevated temperatures.[1][2][3] Exposure to light can also induce photodegradation.[4][5]

Q2: What are the primary degradation products I should be looking for?

A2: The main degradation pathways suggest the formation of 3-aminobenzoic acid and isocyanic acid (or its subsequent reaction products) via hydrolysis or thermal decomposition of the ureido group.[1][6][7] Decarboxylation of the benzoic acid ring would lead to the formation of ureidobenzene. Further degradation of these initial products is also possible under harsh conditions.

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. Specifically, storage at 2-8°C is advisable. The area should be well-ventilated. Inert gas blanketing (e.g., with argon or nitrogen) can also be considered to minimize oxidative degradation.

Q4: My laboratory has high humidity. What specific precautions should I take?

A4: High humidity can accelerate the hydrolysis of the ureido group.[3][7] In addition to storing the compound in a tightly sealed container, consider using a desiccator with a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment.

Q5: I need to heat a solution of this compound for my experiment. How can I prevent thermal degradation?

A5: Thermal degradation of urea derivatives can occur at elevated temperatures, leading to the formation of isocyanates and amines.[1][6] The benzoic acid moiety can also undergo decarboxylation at high temperatures.[2][8] It is crucial to use the lowest effective temperature for the shortest possible duration. If possible, conduct the reaction under an inert atmosphere to prevent oxidation.

Q6: How can I assess the stability of my this compound sample?

A6: A stability study can be performed by subjecting the compound to forced degradation conditions (e.g., heat, light, humidity, acidic/basic conditions) and monitoring the formation of degradants over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10][11]

Proposed Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and thermal decomposition of the ureido group, and decarboxylation of the benzoic acid moiety.

G cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_decarboxylation Decarboxylation 3-Ureidobenzoic_Acid_H This compound 3-Aminobenzoic_Acid_H 3-Aminobenzoic Acid 3-Ureidobenzoic_Acid_H->3-Aminobenzoic_Acid_H H2O, H+ or OH- Isocyanic_Acid Isocyanic Acid 3-Ureidobenzoic_Acid_H->Isocyanic_Acid H2O, H+ or OH- Ammonia_CO2 Ammonia + CO2 Isocyanic_Acid->Ammonia_CO2 H2O 3-Ureidobenzoic_Acid_T This compound 3-Aminobenzoic_Acid_T 3-Aminobenzoic Acid 3-Ureidobenzoic_Acid_T->3-Aminobenzoic_Acid_T Heat (Δ) Isocyanic_Acid_T Isocyanic Acid 3-Ureidobenzoic_Acid_T->Isocyanic_Acid_T Heat (Δ) 3-Ureidobenzoic_Acid_D This compound Ureidobenzene Ureidobenzene 3-Ureidobenzoic_Acid_D->Ureidobenzene Heat (Δ) CO2 CO2 3-Ureidobenzoic_Acid_D->CO2 Heat (Δ)

Figure 1: Proposed degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[9][10][11][12]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Dry Heat):

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples (including a non-stressed control) by a validated stability-indicating HPLC method.

G Start Start: This compound Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (80°C, solid) Start->Thermal Photo Photodegradation (ICH Q1B) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Figure 2: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing an HPLC method to separate this compound from its potential degradation products.[13][14][15][16]

Objective: To quantify the purity of this compound and detect its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables provide an illustrative example of stability data that could be generated from a long-term stability study.

Table 1: Illustrative Long-Term Stability Data for this compound at 25°C / 60% RH

Time Point (Months)AppearancePurity (%) by HPLCTotal Impurities (%)
0White powder99.80.2
3White powder99.70.3
6White powder99.60.4
12White powder99.40.6
24Off-white powder99.01.0

Table 2: Illustrative Accelerated Stability Data for this compound at 40°C / 75% RH

Time Point (Months)AppearancePurity (%) by HPLCTotal Impurities (%)
0White powder99.80.2
1White powder99.50.5
3Off-white powder99.01.0
6Yellowish powder98.21.8

Troubleshooting Logic for Purity Analysis

G Start Low Purity Detected in this compound Sample CheckStorage Review Storage Conditions: - Temperature? - Humidity? - Light Exposure? Start->CheckStorage ImproperStorage Improper Storage Conditions CheckStorage->ImproperStorage ImplementRecs Implement Recommended Storage: - Cool, dry, dark - Tightly sealed container - Consider desiccator/inert gas ImproperStorage->ImplementRecs Yes ProperStorage Storage Conditions are Optimal ImproperStorage->ProperStorage No End Purity Stabilized ImplementRecs->End ForcedDegradation Perform Forced Degradation Study to Identify Degradants ProperStorage->ForcedDegradation AnalyzeDegradants Analyze Degradation Profile: - Compare with observed impurities - Identify degradation pathway ForcedDegradation->AnalyzeDegradants ModifyHandling Modify Experimental/Handling Procedures to Avoid Identified Stress Factor AnalyzeDegradants->ModifyHandling ModifyHandling->End

Figure 3: Troubleshooting logic for addressing purity issues with this compound.

References

Technical Support Center: Scaling Up the Production of 3-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 3-Ureidobenzoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent and straightforward laboratory synthesis involves the reaction of 3-aminobenzoic acid with an alkali metal cyanate, typically potassium cyanate, in an aqueous acidic medium.[1] This method is favored for its operational simplicity and the ready availability of starting materials.[2]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to monitor and control include reaction temperature, pH of the reaction mixture, and the rate of addition of reagents. Maintaining a weakly acidic environment is crucial for the reaction between the amine and cyanate.[1] Temperature control is essential to prevent the decomposition of reactants and products and to minimize side reactions.

Q3: What are the expected yield and purity for this synthesis?

A3: The yield and purity are highly dependent on the optimization of reaction conditions and the effectiveness of the purification process. While specific data for this compound is not extensively published, similar syntheses of urea derivatives can achieve yields ranging from moderate to high (50-90%). Purity is typically improved through recrystallization.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting material, 3-aminobenzoic acid, should diminish over time, while a new spot for the product, this compound, will appear. A suitable solvent system for TLC would be a mixture of ethyl acetate and petroleum ether.[3]

Q5: What is the primary impurity I should be concerned about?

A5: The most common impurity is unreacted 3-aminobenzoic acid. Other potential impurities can arise from the hydrolysis of the cyanate or side reactions if the temperature and pH are not well-controlled. Dimerization or polymerization of the starting material or product is also a possibility under harsh conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH of the reaction mixture. 2. Low reaction temperature. 3. Decomposed potassium cyanate.1. Adjust the pH to a weakly acidic range (pH 4-5) using a suitable acid (e.g., acetic acid or dilute HCl). 2. Ensure the reaction is heated appropriately, typically in the range of 50-80°C. 3. Use fresh, dry potassium cyanate.
Product is Impure (Multiple Spots on TLC) 1. Incomplete reaction. 2. Presence of side products. 3. Ineffective purification.1. Increase the reaction time or temperature and monitor by TLC until the starting material is consumed. 2. Optimize reaction conditions (pH, temperature) to minimize side reactions. 3. Perform recrystallization from a suitable solvent system (e.g., ethanol/water mixture).
Difficulty in Isolating the Product 1. Product is too soluble in the reaction mixture. 2. Formation of an oil instead of a solid.1. After the reaction is complete, cool the mixture in an ice bath to promote precipitation. If necessary, adjust the pH to the isoelectric point of the product. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, attempt purification via column chromatography.
Inconsistent Yields Upon Scale-Up 1. Inefficient heat and mass transfer in a larger reactor. 2. Non-linear effects of reaction parameters at a larger scale.1. Ensure efficient stirring and temperature control in the larger reactor. Consider a slower, controlled addition of reagents. 2. Re-optimize the reaction conditions at the new scale, paying close attention to stoichiometry, concentration, and temperature profiles.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 3-aminobenzoic acid and potassium cyanate.

Materials:

  • 3-Aminobenzoic acid

  • Potassium cyanate

  • Deionized water

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 10.0 g of 3-aminobenzoic acid in 100 mL of deionized water containing a small amount of glacial acetic acid (to achieve a pH of approximately 4-5).

  • Preparation of Cyanate Solution: In a separate beaker, dissolve 6.5 g of potassium cyanate in 50 mL of deionized water.

  • Reaction: Gently heat the 3-aminobenzoic acid solution to 60-70°C with stirring. Slowly add the potassium cyanate solution to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction mixture at 60-70°C for 2-3 hours. Monitor the progress of the reaction by TLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_sm Dissolve 3-Aminobenzoic Acid in Acidified Water heat_sm Heat 3-Aminobenzoic Acid Solution (60-70°C) dissolve_sm->heat_sm prep_cyanate Prepare Aqueous Potassium Cyanate Solution add_cyanate Slowly Add Potassium Cyanate Solution prep_cyanate->add_cyanate heat_sm->add_cyanate react Maintain Temperature and Stir for 2-3 hours add_cyanate->react monitor Monitor by TLC react->monitor cool Cool Reaction Mixture in Ice Bath react->cool monitor->react filter Filter Crude Product cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Purified Product recrystallize->dry troubleshooting_guide start Problem Encountered low_yield Low or No Yield? start->low_yield impure Impure Product? isolation_issue Isolation Difficulty? low_yield->impure No check_ph Check and Adjust pH to 4-5 low_yield->check_ph Yes impure->isolation_issue No extend_rxn Increase Reaction Time impure->extend_rxn Yes cool_further Cool in Ice Bath / Adjust pH isolation_issue->cool_further Yes check_temp Verify/Increase Reaction Temperature check_ph->check_temp check_reagent Use Fresh Potassium Cyanate check_temp->check_reagent optimize_cond Optimize Reaction Conditions extend_rxn->optimize_cond recrystallize Perform Recrystallization optimize_cond->recrystallize induce_xtal Induce Crystallization cool_further->induce_xtal

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of 3-Ureidobenzoic acid is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most suitable method for its determination. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique for this non-volatile organic acid. For enhanced sensitivity and faster analysis, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful alternative. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the volatility of the analyte.[7]

The following table summarizes the key performance characteristics of these methods, based on validated methods for analogous benzoic acid derivatives.[7][8][9]

Validation Parameter HPLC-UV LC-MS/MS GC-MS ICH Acceptance Criteria
Linearity (r²) > 0.999[7][8]> 0.99[8]> 0.99≥ 0.999[7]
Accuracy (% Recovery) 98.0 - 102.0%[7]Typically 85-115%[10]Typically 80-120%80 - 120% of the true value
Precision (%RSD) < 2.0%[2]< 15%< 15%≤ 2% for assay[2]
Limit of Detection (LOD) ~1 µg/mL[8][9]0.7 - 21 ng/L[8]Method dependent (requires derivatization)[8]Signal-to-Noise ratio of 3:1[9]
Limit of Quantitation (LOQ) ~4 µg/mL[8][9]0.5 ppm[8]Method dependent (requires derivatization)[8]Signal-to-Noise ratio of 10:1[9]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis of a compound structurally similar to this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 30:70 v/v).[11]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 235 nm.[7][11]

    • Injection Volume: 20 µL.[7]

    • Column Temperature: 30 °C.[7]

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.[7]

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • Evaporate the sample extract to dryness.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form a volatile derivative.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.[7]

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.[7]

    • Injector Temperature: 250 °C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Define Validation Protocol Parameters Select Validation Parameters (ICH Q2(R1)) Protocol->Parameters Acceptance Set Acceptance Criteria Parameters->Acceptance Specificity Specificity Acceptance->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for the validation of an analytical method.

HPLC_Method_Development cluster_method_params HPLC Method Parameters Analyte This compound Properties Column Column Selection (e.g., C18) Analyte->Column MobilePhase Mobile Phase Optimization (ACN/Water, pH) Analyte->MobilePhase Detection Detector Wavelength (e.g., 235 nm) Analyte->Detection Optimization Method Optimization Column->Optimization MobilePhase->Optimization Detection->Optimization FlowRate Flow Rate (e.g., 1.0 mL/min) FlowRate->Optimization Validation Method Validation (as per ICH guidelines) Optimization->Validation

Caption: HPLC method development and validation pathway.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 3-Ureidobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-ureidobenzoic acid, a potential metabolite or synthetic intermediate, is crucial for pharmacokinetic studies, process monitoring, and quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols to facilitate an informed decision for your specific analytical requirements.

The fundamental difference between HPLC-UV and LC-MS/MS lies in their detection principles, which directly impacts their sensitivity and selectivity. LC-MS/MS generally provides significantly lower limits of detection (LOD) and quantification (LOQ), making it the preferred method for trace-level analysis in complex biological matrices.[1] In contrast, HPLC-UV is a robust and cost-effective technique, well-suited for the analysis of bulk materials or formulations where the concentration of this compound is relatively high.[1]

Method Performance at a Glance

The selection between HPLC-UV and LC-MS/MS should be based on the specific analytical needs of the study. The following table summarizes the key performance parameters for each technique, based on typical values obtained for similar benzoic acid derivatives.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 200 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 15%
Limit of Detection (LOD) ~0.4 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~1.2 µg/mL~1.5 ng/mL
Specificity Moderate to HighVery High

Experimental Protocols

The following are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols should be optimized and validated for the specific sample matrix and instrumentation used.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M ammonium acetate buffer (pH 4.4 with acetic acid) and methanol (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C

  • Detection Wavelength: 234 nm.[2]

  • Injection Volume: 20 µL

Sample Preparation:

Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine.

Chromatographic Conditions:

  • Chromatography System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL

Mass Spectrometer Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM)

  • Ion Transitions: To be determined by direct infusion of a this compound standard.

Sample Preparation (for Biological Matrices):

  • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.[3]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizing the Workflow

To better understand the logical flow of a cross-validation study, the following diagrams illustrate the key stages.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Validation Sample This compound Sample Spike Spiking with Standards Sample->Spike Extraction Matrix-Specific Extraction Spike->Extraction HPLC_inj HPLC Injection Extraction->HPLC_inj LCMS_inj LC-MS/MS Injection Extraction->LCMS_inj HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det Data_acq Data Acquisition HPLC_det->Data_acq LCMS_sep Chromatographic Separation LCMS_inj->LCMS_sep LCMS_det Mass Spectrometric Detection LCMS_sep->LCMS_det LCMS_det->Data_acq Validation Method Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data_acq->Validation Comparison Cross-Method Comparison Validation->Comparison

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

cluster_decision Decision Tree start Analyte Concentration? high_conc High start->high_conc High low_conc Low start->low_conc Low matrix Complex Matrix? high_conc->matrix lcms LC-MS/MS low_conc->lcms hplc HPLC-UV simple_matrix No matrix->simple_matrix No complex_matrix Yes matrix->complex_matrix Yes simple_matrix->hplc complex_matrix->lcms

Caption: Logical decision tree for selecting between HPLC-UV and LC-MS/MS.

References

Comparative study of different synthetic routes to 3-Ureidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Ureidobenzoic acid, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common pathways, offering detailed experimental protocols and quantitative data to inform strategic decisions in research and manufacturing. The primary considerations for comparison include overall yield, reaction conditions, and the nature of the starting materials.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for two primary synthetic routes to this compound, starting from 3-Nitrobenzoic acid and 3-Aminobenzoic acid respectively.

ParameterRoute 1: From 3-Nitrobenzoic AcidRoute 2: From 3-Aminobenzoic Acid
Starting Material 3-Nitrobenzoic Acid3-Aminobenzoic Acid
Key Reactions 1. Reduction of nitro group2. Ureidation of amino group1. Ureidation of amino group
Reagents 1. Fe/HCl or H₂/Pd-C2. Potassium Cyanate, HCl1. Potassium Cyanate, HCl
Overall Yield ~75-85% (two steps)~83% (one step)
Purity High, requires purification of intermediateHigh, requires final product purification
Reaction Time Multi-day synthesis~6 hours
Advantages Utilizes a more readily available and cheaper starting material.Fewer synthetic steps, shorter reaction time.
Disadvantages Longer reaction sequence, involves a reduction step which can have safety and waste considerations.Starting material is more expensive than 3-nitrobenzoic acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Synthetic_Route_1 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) 3-Nitrobenzoic_Acid->Reduction 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Reduction->3-Aminobenzoic_Acid Ureidation Ureidation (KOCN, HCl) 3-Aminobenzoic_Acid->Ureidation 3-Ureidobenzoic_Acid This compound Ureidation->3-Ureidobenzoic_Acid

Caption: Route 1: Synthesis from 3-Nitrobenzoic Acid.

Synthetic_Route_2 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Ureidation Ureidation (KOCN, HCl) 3-Aminobenzoic_Acid->Ureidation 3-Ureidobenzoic_Acid This compound Ureidation->3-Ureidobenzoic_Acid

Caption: Route 2: Synthesis from 3-Aminobenzoic Acid.

Experimental Protocols

Route 1: Synthesis of this compound from 3-Nitrobenzoic Acid

This two-step synthesis first involves the reduction of the nitro group of 3-nitrobenzoic acid to an amino group, followed by ureidation.

Step 1: Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid

  • Materials:

    • 3-Nitrobenzoic acid

    • Iron filings (Fe)

    • Concentrated Hydrochloric acid (HCl)

    • Sodium carbonate (Na₂CO₃)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 3-nitrobenzoic acid and water is heated.

    • Concentrated hydrochloric acid is added cautiously, followed by the portion-wise addition of iron filings.

    • The reaction mixture is refluxed for several hours until the reduction is complete (monitored by TLC).

    • After cooling, the reaction mixture is neutralized with sodium carbonate to precipitate the crude 3-aminobenzoic acid.

    • The precipitate is filtered, washed with cold water, and can be recrystallized from hot water or an ethanol/water mixture to yield pure 3-aminobenzoic acid.

Step 2: Synthesis of this compound from 3-Aminobenzoic Acid

The procedure for this step is identical to that of Route 2.

Route 2: Synthesis of this compound from 3-Aminobenzoic Acid

This one-step synthesis involves the direct conversion of 3-aminobenzoic acid to the desired product.

  • Materials:

    • 3-Aminobenzoic acid

    • Potassium cyanate (KOCN)

    • Hydrochloric acid (HCl, 1N)

    • Water

  • Procedure:

    • Dissolve 3-aminobenzoic acid in 1N hydrochloric acid in a suitable flask.

    • To this solution, add a solution of potassium cyanate in water.

    • Stir the reaction mixture at room temperature for approximately 6 hours.[1]

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the precipitated product is collected by filtration.

    • The solid is washed with aqueous 1N HCl and then air-dried to yield this compound.[1] A reported yield for a similar synthesis of 4-ureidobenzoic acid is 83%.[1]

Conclusion

The choice between the two synthetic routes for this compound will largely depend on the specific needs and resources of the laboratory or manufacturing facility. Route 2, starting from 3-aminobenzoic acid, is a more direct and faster method, making it ideal for rapid synthesis and smaller scale productions where the cost of the starting material is less of a concern. Route 1, beginning with 3-nitrobenzoic acid, is a more economical option for large-scale production due to the lower cost of the initial precursor, despite the longer reaction time and additional synthetic step. Careful consideration of factors such as cost, time, scale, and available equipment is crucial for selecting the optimal synthetic strategy.

References

A Comparative Guide to Enzyme Inhibitors: 3-Ureidobenzoic Acid in the Context of Cytosolic Phospholipase A2α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly for inflammatory diseases, the selective inhibition of key enzymes is a paramount strategy. This guide provides a comparative analysis of various enzyme inhibitors targeting cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. While direct, extensive experimental data for 3-Ureidobenzoic acid as a cPLA2α inhibitor is not widely available in public literature, its structural features, particularly the ureido and benzoic acid moieties, suggest its potential as a subject for further investigation. This document will compare well-characterized cPLA2α inhibitors and discuss the potential role of compounds like this compound based on existing knowledge of structure-activity relationships.

Introduction to Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α is a key enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid.[1][2] This free arachidonic acid is a precursor for the biosynthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1][2] Given its pivotal role in initiating the inflammatory cascade, the development of potent and selective cPLA2α inhibitors is a significant focus in the quest for novel anti-inflammatory therapeutics.[3][4]

Comparative Analysis of cPLA2α Inhibitors

Several classes of potent and selective cPLA2α inhibitors have been developed and characterized. This guide focuses on three prominent classes: indole-based inhibitors, pyrrolidine-based inhibitors, and thiazolyl ketone inhibitors.

Data Presentation: Quantitative Comparison of cPLA2α Inhibitors

The following table summarizes the inhibitory potency of selected compounds from each class against cPLA2α.

Inhibitor ClassCompound NameTarget EnzymeIC50 (in vitro)Cellular IC50 (Arachidonic Acid Release)Reference(s)
Indole-based Efipladib (WAY-196025)cPLA2α10 nM20 nM (in A549 cells)[5][6]
Pyrrolidine-based PyrrophenonecPLA2α4.2 nM24 nM (in THP-1 cells)[7][8]
Thiazolyl Ketone AVX420cPLA2αNot explicitly reported as direct IC5090 nM (in synoviocytes)[1][9]

Note on this compound: While specific IC50 values for this compound against cPLA2α are not available in the reviewed literature, the presence of a ureido group in other known cPLA2α inhibitors, such as a beta-lactam inhibitor, suggests that this functional group can be accommodated in the enzyme's active site and contribute to inhibitory activity.[10] Further experimental validation is required to quantify its potency.

Signaling Pathway of cPLA2α in Inflammation

The activation of cPLA2α is a critical step in the cellular response to inflammatory stimuli. The following diagram illustrates the signaling pathway leading to the production of pro-inflammatory eicosanoids.

cPLA2a_Signaling_Pathway stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptor stimulus->receptor downstream Downstream Signaling (e.g., MAPK, Ca²⁺ mobilization) receptor->downstream cPLA2a_inactive Inactive cPLA2α (Cytosol) downstream->cPLA2a_inactive Activation cPLA2a_active Active cPLA2α (Membrane-associated) cPLA2a_inactive->cPLA2a_active Translocation to membrane membrane Membrane Phospholipids cPLA2a_active->membrane Hydrolysis aa Arachidonic Acid membrane->aa Release cox_lox COX / LOX Enzymes aa->cox_lox eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) cox_lox->eicosanoids inhibitor cPLA2α Inhibitors (e.g., Pyrrophenone, Efipladib) inhibitor->cPLA2a_active

Caption: The cPLA2α signaling pathway, from inflammatory stimulus to the production of pro-inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of cPLA2α inhibitors.

1. In Vitro cPLA2α Inhibition Assay (Radioactivity-based Mixed Micelle Assay)

This assay directly measures the enzymatic activity of purified cPLA2α in the presence of an inhibitor.[11]

  • Objective: To determine the concentration of the inhibitor required to reduce cPLA2α activity by 50% (IC50).

  • Materials:

    • Purified recombinant human cPLA2α.

    • Substrate: 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]PAPC).[11]

    • Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA).[11]

    • Inhibitor stock solution (dissolved in DMSO).

    • Scintillation fluid.

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., this compound) and known inhibitors in assay buffer.

    • In a reaction tube, combine the assay buffer, the cPLA2α enzyme, and the desired concentration of the inhibitor (or DMSO for the control).

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).[11]

    • Initiate the enzymatic reaction by adding the [¹⁴C]PAPC substrate.

    • Incubate for a specific time (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.[11]

    • Terminate the reaction by adding a quenching solution (e.g., Dole's reagent).[11]

    • Extract the released [¹⁴C]arachidonic acid into an organic phase (e.g., heptane).[11]

    • Measure the radioactivity in the organic phase using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

2. Cellular Arachidonic Acid (AA) Release Assay

This cell-based assay measures the ability of an inhibitor to block the release of arachidonic acid from cells upon stimulation.

  • Objective: To determine the cellular potency of the inhibitor.

  • Materials:

    • Cell line (e.g., human monocytic THP-1 cells).[11]

    • [³H]Arachidonic acid.[11]

    • Cell culture medium.

    • Inhibitor stock solution.

    • Cell stimulating agent (e.g., calcium ionophore A23187).[11]

    • Scintillation fluid.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Label the cells with [³H]arachidonic acid in the culture medium for approximately 24 hours.[11]

    • Wash the cells to remove unincorporated [³H]AA.[11]

    • Pre-incubate the cells with various concentrations of the inhibitor (or DMSO for control) for a specified time (e.g., 1 hour).[11]

    • Stimulate the cells with an appropriate agonist to induce AA release.[11]

    • After a defined incubation period, collect the cell culture supernatant.[11]

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • Calculate the percentage of AA release and determine the IC50 value for the inhibitor.

3. Prostaglandin E2 (PGE2) Synthesis Assay

This assay quantifies the downstream product of cPLA2α activity, providing a measure of the inhibitor's effect on the entire signaling cascade.[11]

  • Objective: To determine the inhibitor's efficacy in blocking the production of a key pro-inflammatory mediator.

  • Materials:

    • Cell line (e.g., human renal mesangial cells).[11]

    • Inhibitor stock solution.

    • Cell stimulating agent (e.g., interleukin-1β (IL-1β)).[11]

    • PGE2 ELISA kit.

  • Procedure:

    • Seed cells in multi-well plates and grow to sub-confluence.

    • Pre-treat the cells with various concentrations of the inhibitor.

    • Stimulate the cells with an agonist to induce PGE2 production.[11]

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.[11]

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value of the inhibitor for PGE2 synthesis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a potential cPLA2α inhibitor like this compound.

Experimental_Workflow start Start: Compound of Interest (e.g., this compound) in_vitro In Vitro Assay: cPLA2α Inhibition start->in_vitro cellular_aa Cellular Assay: Arachidonic Acid Release start->cellular_aa cellular_pge2 Cellular Assay: PGE2 Synthesis start->cellular_pge2 data_analysis Data Analysis: Determine IC50 values in_vitro->data_analysis cellular_aa->data_analysis cellular_pge2->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion: Assess Inhibitory Potential sar->conclusion

Caption: General experimental workflow for evaluating cPLA2α inhibitors.

Conclusion

The inhibition of cPLA2α remains a promising therapeutic strategy for a range of inflammatory conditions. Well-characterized inhibitors such as Efipladib, Pyrrophenone, and AVX420 provide valuable tools for research and benchmarks for the development of new chemical entities. While direct evidence for the cPLA2α inhibitory activity of this compound is currently limited, its structural motifs warrant further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of this compound and other novel compounds as potential cPLA2α inhibitors, contributing to the advancement of anti-inflammatory drug discovery.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-Ureidobenzoic Acid: An extensive review of publicly available scientific literature did not yield specific data regarding the in vitro and in vivo activities of this compound. Consequently, this guide provides a comparative overview of structurally related and well-studied benzoic acid derivatives, primarily focusing on iodinated benzoic acids. This information is intended to serve as a valuable resource for researchers by providing insights into the potential biological activities and experimental evaluation of this class of compounds.

In Vitro vs. In Vivo Activity: A Comparative Analysis

The correlation between in vitro and in vivo results is a critical aspect of drug development, aiming to predict the in vivo efficacy of a compound based on its in vitro properties. This section compares the available data on the biological activities of select benzoic acid derivatives.

Anticancer and Cytotoxic Activities

Recent studies have highlighted the potential of iodinated benzoic acid derivatives as anticancer agents. The in vitro cytotoxicity of these compounds is often evaluated against various cancer cell lines, with promising results suggesting mechanisms that may translate to in vivo efficacy.

Table 1: In Vitro Cytotoxicity of 2,3,5-Triiodobenzoic Acid (TIBA)

CompoundCell LineAssayTreatment DurationConcentrationResultReference
2,3,5-Triiodobenzoic Acid (TIBA)H460 (Non-small cell lung cancer)MTT72 hoursHighest concentration tested~20% cell viability[1]
2,3,5-Triiodobenzoic Acid (TIBA)K562 (Chronic myeloid leukemia)MTT72 hoursHighest concentration tested~20% cell viability[1]
2,3,5-Triiodobenzoic Acid (TIBA)VERO (Normal renal epithelial)MTT72 hoursHighest concentration tested~70% cell viability[1]

The data indicates that TIBA exhibits selective cytotoxicity towards cancer cell lines compared to a normal cell line in vitro.[1] This selective action is a desirable characteristic for potential anticancer drugs.

Antimicrobial Activity

Derivatives of iodobenzoic acid have also been investigated for their antimicrobial properties. Novel hydrazones of 2-, 3-, and 4-iodobenzoic acid have shown significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Table 2: In Vitro Antimicrobial Activity of Iodobenzoic Acid Hydrazone Derivatives

Compound ClassTarget OrganismActivity MetricResultReference
Acylhydrazones of 2-, 3-, and 4-iodobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300Minimum Inhibitory Concentration (MIC)Beneficial antimicrobial effect, in many cases equal to or better than commercially available agents.[2][3]
Acylhydrazones of 2-, 3-, and 4-iodobenzoic acidMicrococcus luteus ATCC 10240Minimum Inhibitory Concentration (MIC)Activity dependent on substitution at the phenyl ring of the hydrazone part.[3]

Significantly, these compounds did not show toxicity to normal cell lines in the conducted studies, suggesting a favorable safety profile.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments relevant to the evaluation of benzoic acid derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a benzoic acid derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

In Vivo Antitumor Activity Assessment in a Mouse Model

Animal models are essential for evaluating the in vivo efficacy and toxicity of potential anticancer compounds.[8]

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID mice) for xenograft models with human cancer cell lines.[8][9]

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[9][10]

  • Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.[8][9]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[8][9] Tumor volume can be calculated using the formula: (Length x Width²) / 2.[8]

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis.[9][10]

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate key experimental processes and biological pathways.

G Experimental Workflow for In Vitro Cytotoxicity Screening A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds (Benzoic Acid Derivatives) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for assessing the in vitro cytotoxicity of benzoic acid derivatives.

G Proposed Mechanism of TIBA-Induced Cell Death TIBA 2,3,5-Triiodobenzoic Acid (TIBA) ROS Increased Reactive Oxygen Species (ROS) TIBA->ROS OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis

References

Benchmarking 3-Ureidobenzoic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the performance of a novel compound relative to established standards is a critical step in the early stages of discovery. This guide provides a comparative benchmark for 3-Ureidobenzoic acid, a derivative of the versatile benzoic acid scaffold. Due to the limited publicly available data on this compound, this guide leverages experimental data from structurally related benzoic acid derivatives to project its potential biological activities and provide a framework for its experimental validation.

Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a ureido group at the meta-position of the benzoic acid ring is anticipated to modulate its physicochemical properties and biological activity, making a comparative analysis against known standards essential for directing future research.

Comparative Analysis of Bioactivity

The biological activities of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. This guide will focus on two key areas where benzoic acid derivatives have shown considerable promise: antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Benzoic acid itself is a well-known antimicrobial agent, and its derivatives have been extensively studied for their efficacy against a range of bacterial and fungal pathogens.[1] The antimicrobial action is often attributed to the disruption of cellular processes due to their acidic nature and interactions with microbial enzymes.[1]

To benchmark the potential antimicrobial activity of this compound, we compare the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against common bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Benzoic Acid Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliReference
Benzoic Acid>1000>10001000[2]
2-Hydroxybenzoic Acid (Salicylic Acid)>1000>10001000[2]
4-Aminobenzoic Acid----
Amoxicillin-p-nitrobenzoic acid64 (MRSA)--[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative125125>500[4]
This compound Data Not Available Data Not Available Data Not Available

Note: The presented data is a compilation from various sources and assays may have been performed under different conditions. Direct comparison should be made with caution.

Anti-inflammatory Activity

Many benzoic acid derivatives, most notably the salicylates, are potent anti-inflammatory agents.[5] Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[5]

The potential anti-inflammatory activity of this compound is benchmarked against known non-steroidal anti-inflammatory drugs (NSAIDs) and other benzoic acid derivatives by comparing their 50% inhibitory concentration (IC50) values in COX inhibition assays.

Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives (IC50 in µM)

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Therapeutic UseReference
Aspirin (Acetylsalicylic Acid)~150~300Analgesic, Anti-inflammatory[5]
Diflunisal~50~100Mild to moderate pain, Arthritis[5]
IbuprofenData Not AvailableData Not AvailableAnalgesic, Anti-inflammatory[6]
DiclofenacData Not AvailableData Not AvailableAnalgesic, Anti-inflammatory[6]
3-Amide benzoic acid derivative (16c)- (P2Y14R antagonist)-Potential anti-inflammatory[7]
This compound Data Not Available Data Not Available To be determined

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

To facilitate the experimental validation of this compound, detailed methodologies for key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.[8][9][10]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[2]

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with the appropriate broth.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.[11]

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compound (this compound) is pre-incubated with the enzymes at various concentrations in a suitable buffer.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of arachidonic acid. The production of prostaglandins is then measured using a commercially available ELISA kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Visualizing Workflows and Pathways

To further aid in the conceptualization of the research process, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for compound screening and a simplified signaling pathway relevant to inflammation.

experimental_workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary & Lead Optimization 3_Ureidobenzoic_Acid This compound Synthesis & Purification Antimicrobial_Assay Antimicrobial Susceptibility (MIC Determination) 3_Ureidobenzoic_Acid->Antimicrobial_Assay Test Compound Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., COX Inhibition) 3_Ureidobenzoic_Acid->Anti_inflammatory_Assay Test Compound Data_Analysis Data Analysis (IC50/MIC Calculation) Antimicrobial_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A general experimental workflow for screening and developing a novel compound.

signaling_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) COX2 COX-2 Enzyme Inflammatory_Stimulus->COX2 Induces Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Benzoic_Acid_Derivative Benzoic Acid Derivative (e.g., this compound) Benzoic_Acid_Derivative->COX2 Inhibits

References

Structural Activity Relationship (SAR) Studies of 3-Ureidobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-ureidobenzoic acid scaffold is a key pharmacophore in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. The urea moiety can form critical hydrogen bonds with biological targets, while the benzoic acid group provides a site for further modification and can influence pharmacokinetic properties. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound derivatives, drawing upon experimental data from related compound series to inform the rational design of new drug candidates. While a comprehensive SAR study dedicated solely to a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, by examining analogous structures, we can deduce key structural determinants for biological activity.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the terminal phenyl ring of the urea moiety. These compounds have shown promise as enzyme inhibitors, including roles as potential anti-inflammatory and anticancer agents.

Key Insights from SAR Studies of Related Compounds:

  • Substituents on the Terminal Phenyl Ring: The electronic properties and steric bulk of substituents on the N'-phenyl ring play a crucial role in modulating biological activity. Electron-withdrawing groups, such as halogens, can enhance potency, likely through increased hydrogen bond donor acidity of the urea NH or by forming specific interactions with the target protein.

  • Positional Isomerism: The position of the substituent on the terminal phenyl ring (ortho, meta, or para) can drastically alter the activity. Often, para-substitution is favored as it extends the molecule into a specific binding pocket without causing steric hindrance.

  • Carboxylic Acid Group: The benzoic acid moiety is critical for the activity of some derivatives, potentially acting as a key binding group or influencing solubility and cell permeability. Esterification or amidation of the carboxylic acid can be explored to modify the compound's pharmacokinetic profile.

Quantitative Data Presentation

The following tables summarize the biological activity of various N,N'-disubstituted ureas and related benzoic acid derivatives, which can serve as a proxy for understanding the potential SAR of 3-ureidobenzoic acids.

Table 1: Antiplatelet Activity of N,N'-Disubstituted Urea Derivatives

Compound IDStructure (R group on N'-phenyl)IC50 (µM) against AA-induced platelet aggregationReference
3a 4-H1.45[1]
3b 4-CH3> 100[1]
3c 4-F25.3[1]
3d 4-Cl15.8[1]
3e 4-Br10.5[1]
3f 4-I8.7[1]
3g 4-NO2> 100[1]
3h 3-Cl35.2[1]
3i 2-Cl50.1[1]
3j 2,4-diCl20.7[1]

AA: Arachidonic Acid

Table 2: Anticancer Activity of Substituted Ureidobenzenesulfonates

Compound IDStructure (Substituents)Cell LineGI50 (µM)Reference
40 4-(3-(2-chloroethyl)ureido)benzenesulfonateHL-600.8[2]
41 4-(3-(2-hydroxyethyl)ureido)benzenesulfonateHL-601.2[2]
45 4-(3-ethylureido)benzenesulfonateHL-602.5[2]
46 4-(3-propylureido)benzenesulfonateHL-603.1[2]
47 4-(3-butylureido)benzenesulfonateHL-604.0[2]
49 4-(3-phenylureido)benzenesulfonateHL-60> 10[2]
53 4-(3-(4-chlorophenyl)ureido)benzenesulfonateHL-605.6[2]

GI50: 50% Growth Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments.

Synthesis of this compound Derivatives (General Procedure)

A solution of 3-aminobenzoic acid (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran, THF) is treated with the corresponding isocyanate (1.1 equivalents). The reaction mixture is stirred at room temperature for a specified period (typically 2-16 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the desired this compound derivative.

In Vitro Antiplatelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP): Whole human blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate. The blood is centrifuged at 200 x g for 15 minutes to obtain PRP.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. PRP is pre-incubated with the test compound or vehicle control for 10 minutes at 37°C.

  • Induction of Aggregation: Aggregation is induced by the addition of arachidonic acid (AA) at a final concentration of 0.75 mM.

  • Data Analysis: The percentage of platelet aggregation is recorded for 5 minutes. The IC50 value, the concentration of the compound that inhibits 50% of platelet aggregation, is calculated from the dose-response curve.[1]

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined from the dose-response curve.

Visualizations

Logical Relationship in SAR of this compound Derivatives

SAR_Logic cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications (R') cluster_activity Biological Activity Scaffold R'-NH-CO-NH-Ph-COOH R_H Unsubstituted Phenyl Scaffold->R_H R_Alkyl Alkyl Phenyl Scaffold->R_Alkyl R_Halo Halogenated Phenyl Scaffold->R_Halo R_EWGs Other EWGs (e.g., NO2) Scaffold->R_EWGs R_EDGs EDGs (e.g., OCH3) Scaffold->R_EDGs Moderate_Activity Moderate Potency R_H->Moderate_Activity Baseline Activity Low_Activity Low/No Potency R_Alkyl->Low_Activity Steric Hindrance? High_Activity High Potency R_Halo->High_Activity e.g., 4-Br, 4-I R_EWGs->Low_Activity If bulky (e.g., NO2) R_EDGs->Low_Activity Reduced H-bond acidity?

Caption: Hypothesized SAR of this compound Derivatives.

General Experimental Workflow for SAR Studies

SAR_Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Primary Biological Screening (e.g., % Inhibition) purification->screening dose_response Dose-Response & IC50/EC50 Determination screening->dose_response sar_analysis SAR Analysis dose_response->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for a Structure-Activity Relationship study.

p38 MAPK Signaling Pathway: A Potential Target

Many urea-based compounds are known to be inhibitors of protein kinases, such as p38 MAP kinase, which is involved in inflammatory responses.

p38_MAPK_Pathway cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor cytokines->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream inflammation Inflammatory Response downstream->inflammation inhibitor This compound Derivative (Inhibitor) inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and potential inhibition.

References

Confirming the Purity of 3-Ureidobenzoic Acid: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the development of active pharmaceutical ingredients (APIs), ensuring the purity of a compound is a critical step to guarantee safety and efficacy. For a molecule like 3-Ureidobenzoic acid, a versatile building block in medicinal chemistry, employing a multi-faceted analytical approach is not just a regulatory expectation but a scientific necessity. Relying on a single analytical technique can be misleading, as each method has its own inherent limitations. Orthogonal methods, which measure the same property using different and independent principles, provide a more comprehensive and reliable assessment of a compound's purity.

This guide offers a comparative overview of four key orthogonal methods for confirming the purity of this compound: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We provide detailed experimental protocols, present illustrative comparative data, and discuss the unique advantages and limitations of each technique to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Potential Impurities in this compound

The purity profile of this compound can be influenced by its synthetic route and storage conditions. Potential impurities may include:

  • Starting Materials: Unreacted 3-aminobenzoic acid and isocyanic acid (or its precursor).

  • By-products: Di-ureidobenzoic acid derivatives or other products from side reactions.

  • Degradation Products: Hydrolysis of the ureido group back to 3-aminobenzoic acid can occur under certain conditions.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A robust purity assessment strategy should be capable of detecting and quantifying all these potential impurities.

Comparison of Orthogonal Purity Assessment Methods

The following table summarizes illustrative data from the analysis of a hypothetical batch of this compound using four orthogonal methods. This data is intended to be representative of typical results for a high-purity sample.

Analytical Method Purity Value (%) Detected Impurities Quantification Limit (Typical) Notes
RP-HPLC (UV, 254 nm) 99.85 (Area %)Impurity A (0.10%), Impurity B (0.05%)0.01 - 0.05%Provides excellent separation of structurally related impurities. Purity is relative to other UV-absorbing components.
Quantitative ¹H NMR (qNMR) 99.7 (w/w %)Residual DMSO (0.15%), Water (0.1%)0.05 - 0.1%An absolute method providing purity by weight. Detects non-UV active impurities like solvents.
Differential Scanning Calorimetry (DSC) 99.92 (mole %)Total eutectic impurities0.05 - 0.1 mole %An absolute method for crystalline solids.[2][3] Purity is based on the melting point depression.[2][3]
LC-MS N/A (for purity %)Impurity A (MW: 164.1 g/mol ), Impurity B (MW: 210.2 g/mol )< 0.01%Primarily used for impurity identification and characterization by providing molecular weight information.[4][5]

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for purity assessment, separating compounds based on their hydrophobicity.[2][5] It is highly effective for resolving structurally similar impurities from the main compound.

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute to a final concentration of 0.1 mg/mL with the same solvent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Purity Analysis Workflow

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that can determine the absolute purity of a compound without the need for a reference standard of the analyte itself.[6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.[7]

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Experimental Protocol:

  • Sample Preparation: Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound and 5-10 mg of a high-purity internal standard (e.g., maleic acid) into a clean NMR tube.

  • Solvent: Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: 16 or more to ensure a high signal-to-noise ratio (>250:1 for the signals to be integrated).[8]

  • Processing: Apply an exponential line broadening of 0.3 Hz. Manually phase the spectrum and perform a baseline correction.

Data Analysis: The purity of the this compound (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral of the analyte or standard signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • Purity_std: Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Purity Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (Long Relaxation Delay) dissolve->acquire process Process Data (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity (w/w %) integrate->calculate

Quantitative NMR (qNMR) Workflow

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline compounds, it can determine absolute purity based on the van't Hoff law of melting point depression.[2]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

Data Analysis: The purity is calculated by the DSC software using the van't Hoff equation, which relates the mole fraction of impurities to the melting temperature depression. The software analyzes the shape of the melting endotherm to determine the purity. The analysis is typically performed on the portion of the peak between 10% and 50% of the total melt.[9]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) seal Seal in Aluminum Pan weigh->seal load Load into DSC Cell seal->load heat Heat at Slow Rate (e.g., 2°C/min) load->heat record Record Heat Flow heat->record analyze Analyze Melting Endotherm record->analyze calculate Calculate Purity (mole %) analyze->calculate

DSC Purity Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

While not typically used for direct purity quantification, LC-MS is an indispensable tool for the identification and characterization of impurities.[4][5] It couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, providing molecular weight information for even trace-level components.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

Experimental Protocol: The LC method is often similar to the one used for HPLC-UV analysis, but the mobile phase must be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like formic acid or ammonium formate).

Data Analysis: The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. This information is used to determine the molecular weight of the parent compound and any co-eluting impurities. By comparing the measured molecular weights to those of potential by-products and degradants, the identity of the impurities can be proposed or confirmed.

Conclusion: An Integrated Approach to Purity Confirmation

No single analytical method can provide a complete picture of a compound's purity.

  • HPLC is the workhorse for separating and quantifying related substances.

  • qNMR offers an absolute measure of purity by weight and is excellent for detecting non-chromophoric impurities like residual solvents.

  • DSC provides an orthogonal, absolute purity value for crystalline materials, complementing the data from solution-based methods.

  • LC-MS is crucial for the identification of unknown impurities, which is a critical step in process development and quality control.

By employing a combination of these orthogonal methods, researchers and drug developers can build a comprehensive and robust data package to confidently confirm the purity of this compound, ensuring the quality and integrity of their research and development efforts.

References

A Guide to Inter-Laboratory Comparison of 3-Ureidobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PT), are crucial for evaluating the performance of analytical methods and ensuring the reliability of results across different laboratories.[1][2] By analyzing identical samples, participating laboratories can assess their accuracy, precision, and overall competence for a specific measurement.[1] This guide provides a framework for establishing an inter-laboratory comparison for the quantification of 3-Ureidobenzoic acid, a key compound in various research and development areas. While no formal, large-scale inter-laboratory study for this compound has been published, this document outlines the expected performance of common analytical techniques and provides a standardized protocol to facilitate such a comparison.

Data Presentation: Comparative Overview of Analytical Techniques

The selection of an analytical method is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and commonly used techniques for analyzing small aromatic molecules like this compound. The following table summarizes the typical performance characteristics expected from these methods in an inter-laboratory study, based on data from similar analytes.

Performance MetricHPLC-UVLC-MS/MSKey Advantages
Precision (RSD%)
- Repeatability (Intra-day)< 5%< 10%Assesses consistency within a single lab run.
- Reproducibility (Inter-lab)< 15%< 20%Critical for evaluating method robustness across labs.
Accuracy (Recovery %) 90-110%85-115%Indicates how close results are to the true value.
Limit of Detection (LOD) ~0.1 - 0.7 µg/mL[3][4]~0.1 - 5 ng/mLLC-MS/MS offers significantly higher sensitivity.[5]
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mL[3]~0.5 - 15 ng/mLThe lowest concentration reliably quantifiable.[5]
Linearity (R²) > 0.995> 0.99Demonstrates a direct proportional response to concentration.

Experimental Protocols

A detailed and harmonized protocol is essential for a successful inter-laboratory comparison. Below is a standard HPLC-UV method that can be adopted by participating laboratories for the analysis of this compound.

Protocol: Quantification of this compound by HPLC-UV

1. Objective: To quantify the concentration of this compound in provided samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (ACS grade or higher)

  • Phosphoric acid or Acetic acid (ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Sample filters (0.45 µm PTFE or equivalent)

3. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Calibrated pipettes and volumetric flasks

4. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, 60:40 (v/v) mixture of 20 mM ammonium acetate (pH adjusted to 4.2 with acetic acid) and acetonitrile. The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

5. Sample Preparation:

  • Samples received for the inter-laboratory comparison should be brought to room temperature.

  • If the sample is a solid, accurately weigh a portion and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.

  • If the sample is a liquid, dilute it as necessary with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.

6. HPLC-UV Analysis:

  • Column Temperature: 25 °C[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Set the detector to the absorption maximum of this compound (a wavelength scan should be performed; typically around 230-280 nm for benzoic acid derivatives).[7]

  • Run Time: Approximately 10-15 minutes, ensuring the peak of interest is well-resolved and there is no carryover between injections.

7. Data Analysis and Reporting:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the concentration of this compound in the unknown samples using the calibration curve.

  • Each laboratory should report the mean concentration, standard deviation, and any procedural deviations for each sample analyzed.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study, from the initial organization to the final evaluation of laboratory performance.

ILC_Workflow A 1. Study Design & Protocol Development B 2. Sample Preparation & Homogenization (Preparation of identical test items) A->B C 3. Sample Distribution to Participating Labs B->C D 4. Analysis by Participating Laboratories (Following standardized protocol) C->D E 5. Data Submission to Coordinator D->E F 6. Statistical Analysis (Calculation of consensus value, z-scores, etc.) E->F G 7. Performance Evaluation & Reporting F->G H 8. Corrective Actions by Labs (If performance is unsatisfactory) G->H

Workflow for an Inter-laboratory Comparison Study.

References

Safety Operating Guide

Proper Disposal of 3-Ureidobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols

Before handling 3-Ureidobenzoic acid, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes exposure and ensures a safe laboratory environment.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[1]

  • Hand Protection: Use nitrile gloves. It is important to always check the manufacturer's glove compatibility chart for proper glove selection.[1]

  • Body Protection: A fully-buttoned lab coat is mandatory.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[2]

Waste Disposal Procedures

The primary principle for disposing of this compound is to treat it as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.[2][3]

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, compatible, and sealable waste container.[1][4]

    • Ensure the container is kept tightly closed when not in use.[1][5]

  • Labeling:

    • Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first particle of waste is added.[1]

    • The label must clearly identify the contents as "this compound" and include any known hazard warnings.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][5]

    • The storage location should be away from incompatible materials, such as strong oxidizing agents.[1][6]

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed disposal company.[2][6]

    • It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Chemical waste generators are responsible for correctly identifying and classifying their waste.[3]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Small Spill Cleanup:

  • Ventilation and Access: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity.[7]

  • Containment: Carefully sweep or scoop up the spilled solid material. Use appropriate tools to avoid creating dust.[1][4]

  • Collection: Place the swept-up material into a suitable, labeled container for hazardous waste disposal.[4][7]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1] Collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report any accidental exposure to your supervisor or Principal Investigator as soon as possible.[1]

Hazard and Disposal Summary

The following table summarizes key information based on analogous chemical compounds. This data should be used as a guideline, and professional judgment should be applied.

ParameterGuideline InformationSource Analogy
Physical State Solid, Powder3-Bromobenzoic acid[8]
Primary Hazards May cause skin, eye, and respiratory irritation.[5][6][8]Benzoic acid derivatives
Incompatible Materials Strong oxidizing agents.[1][6]Urea, Benzoic acid derivatives
Spill Cleanup Sweep up, avoid dust formation, and place in a hazardous waste container.[1]General laboratory practice
Disposal Method Dispose of as hazardous waste via an approved disposal facility.[6]General chemical waste guidelines

Operational Workflow

To ensure procedural clarity, the following diagram outlines the decision-making process for the handling and disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Management cluster_disposal Storage & Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generated Is waste generated? ppe->waste_generated collect_waste Collect solid waste in a designated, compatible container. waste_generated->collect_waste Yes spill Accidental Spill Occurs? waste_generated->spill No label_container Affix 'Hazardous Waste' label with chemical name. collect_waste->label_container store_waste Store sealed container in a cool, dry, well-ventilated area. label_container->store_waste contain_spill Contain spill & prevent dust formation. spill->contain_spill Yes cleanup_spill Sweep into hazardous waste container. contain_spill->cleanup_spill decontaminate Decontaminate spill area. cleanup_spill->decontaminate decontaminate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Waste Disposed by Approved Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ureidobenzoic acid was not located. The following guidance is based on the hazard profiles of structurally similar compounds, including benzoic acid and its halogenated derivatives. Researchers should handle this compound with caution and adhere to rigorous laboratory safety standards.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. These procedures are designed to mitigate risks for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on analogous compounds, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed.[1][2]

  • A cause of skin irritation.[1][3][4]

  • A cause of serious eye damage or irritation.[1][3][4]

  • A cause of respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]
Hand Protection Chemical-impermeable gloves (e.g., Butyl or Neoprene).[6] Always inspect gloves before use and employ proper glove removal technique.
Skin and Body Protection A lab coat or other impervious clothing. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][6] If dust is generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used in accordance with OSHA 29 CFR 1910.134.[1][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid the formation of dust and aerosols.[8]

    • Use non-sparking tools if the compound is a dry powder.[8]

    • Wash hands thoroughly after handling the material.[1][2]

    • Do not eat, drink, or smoke in the laboratory area.[1][2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][9]

    • Keep away from incompatible materials such as strong oxidizing agents and bases.[1][5]

Emergency Procedures

  • If in eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • If on skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][10]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][8]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, filter paper) in a designated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Neutralization of Acidic Waste (if applicable and permitted):

    • For small quantities of acidic solutions containing this compound (and no other hazardous materials like heavy metals), neutralization may be an option before drain disposal, subject to institutional policies.[11]

    • This process should be carried out in a fume hood.[11]

    • Slowly add the acidic solution to a large volume of a dilute basic solution such as sodium bicarbonate or sodium hydroxide, with stirring and cooling.[11]

    • Test the pH to ensure it is between 6 and 9 before drain disposal with copious amounts of water.[11]

  • Arrangement for Disposal:

    • For solid waste and larger quantities of liquid waste, arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_weigh Weigh/Transfer Compound prep_emergency->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash spill_contain Contain Spill emergency_spill->spill_contain spill_clean Clean Up emergency_spill->spill_clean exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.